HTH-01-091 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H29Cl2F3N4O4 |
|---|---|
Molecular Weight |
613.5 g/mol |
IUPAC Name |
9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H28Cl2N4O2.C2HF3O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17;3-2(4,5)1(6)7/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34);(H,6,7) |
InChI Key |
CLJBZXGJEZIMTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
HTH-01-091 TFA: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-01-091 TFA is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the pathogenesis of various cancers, particularly breast cancer.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its target profile, cellular effects, and the signaling pathways it modulates. Quantitative data on its inhibitory and antiproliferative activities are presented, along with descriptions of key experimental protocols. Visual representations of its mechanism and experimental workflows are provided to facilitate a deeper understanding for research and drug development applications.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cell cycle progression, particularly in mitosis, and is overexpressed in numerous human cancers, correlating with poor prognosis.[2][3][4] Its role in tumorigenesis has made it an attractive target for cancer therapy. This compound has emerged as a valuable research tool for studying the biological functions of MELK and as a potential lead compound for the development of novel anticancer agents. This guide synthesizes the current understanding of this compound's mechanism of action.
Quantitative Data
The inhibitory activity of this compound against its primary target, MELK, and other kinases, as well as its antiproliferative effects on various breast cancer cell lines, are summarized below.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MELK | 10.5 |
| DYRK3 | 41.8 |
| RIPK2 | 42.5 |
| PIM1 | 60.6 |
| smMLCK | 108.6 |
| mTOR | 632 |
| PIK3CA | 962 |
| CDK7 | 1230 |
| GSK3A | 1740 |
Data sourced from MedchemExpress.[1]
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)
| Cell Line | Subtype | IC50 (µM) |
| T-47D | Luminal | 3.87 |
| MDA-MB-468 | Basal-like | 4.00 |
| BT-549 | Basal-like | 6.16 |
| MCF7 | Luminal | 8.75 |
| HCC70 | Basal-like | 8.80 |
| ZR-75-1 | Luminal | >10 |
Data sourced from MedchemExpress.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect through the competitive inhibition of MELK in an ATP-binding manner.[1] This inhibition leads to the degradation of MELK protein and subsequent disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
Primary Target: MELK Signaling
MELK is a critical regulator of mitotic progression.[4] It is involved in spliceosome assembly, and its kinase activity is essential for the G2/M transition and proper execution of mitosis.[5] Overexpression of MELK in cancer cells, particularly in basal-like breast cancer, is associated with increased proliferation and poor outcomes.[4] HTH-01-091, by inhibiting MELK, is expected to induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis in cancer cells dependent on MELK activity.[5]
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Off-Target Effects
This compound also exhibits inhibitory activity against other kinases, including PIM1/2/3 and RIPK2, which may contribute to its overall cellular effects.[1]
-
PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, PIM3) are proto-oncogenes that regulate cell survival, proliferation, and apoptosis.[6][7] Inhibition of PIM kinases can suppress tumor growth and enhance the efficacy of other anticancer agents.[7]
-
RIPK2: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator in the NOD-like receptor signaling pathway, which is involved in inflammation and immune responses.[8][9] Dysregulation of RIPK2 signaling has been implicated in inflammatory diseases and some cancers.[10]
The inhibition of these off-target kinases could provide synergistic antitumor effects, but also warrants further investigation for potential side effects.
Caption: Off-target signaling pathways inhibited by this compound.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the activity of this compound, based on available information.
In Vitro Kinase Inhibition Assay (Z'LYTE Biochemical Assay)
This assay is used to determine the IC50 values of this compound against a panel of kinases.
-
Principle: The Z'LYTE assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
-
Methodology:
-
The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a microplate well.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time.
-
A development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide, disrupting the fluorescence resonance energy transfer (FRET).
-
The fluorescence is measured, and the extent of phosphorylation is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Antiproliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Principle: Cell viability is assessed using a colorimetric or fluorometric method that measures metabolic activity or cellular ATP content.
-
Methodology:
-
Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 3 days).[1]
-
A viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) is added to each well.
-
After incubation, the absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.
-
MELK Pull-Down and Degradation Assay (Immunoblotting)
This experiment demonstrates the cell permeability of this compound and its effect on MELK protein levels.
-
Principle: An ATP-biotin probe is used to bind to ATP-binding proteins in cell lysates. Streptavidin beads are then used to pull down the biotin-labeled proteins. The amount of pulled-down MELK is assessed by immunoblotting.
-
Methodology:
-
MDA-MB-468 cells are treated with different doses of this compound for 1 hour.[11]
-
Cells are lysed, and the lysates are incubated with an ATP-biotin probe.
-
Streptavidin-coated beads are added to the lysates to pull down the biotin-labeled proteins.
-
The beads are washed, and the bound proteins are eluted.
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for MELK and a loading control (e.g., ERK1/2).[1]
-
The protein bands are visualized using chemiluminescence. A dose-dependent decrease in the MELK band indicates competitive binding of this compound to the ATP-binding site of MELK.[1]
-
To assess MELK degradation, cells are treated with this compound for various time points, and whole-cell lysates are analyzed by immunoblotting for MELK and a loading control (e.g., α-tubulin).[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
HTH-01-091 TFA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-01-091 trifluoroacetate (TFA) is a potent and selective, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory concentration (IC50) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying the biological functions of this kinase. HTH-01-091 also exhibits inhibitory activity against a panel of other kinases, including PIM1/2/3, RIPK2, and DYRK3. This document provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of HTH-01-091 TFA. It includes a summary of its inhibitory profile, effects on cancer cell lines, and detailed experimental methodologies. Furthermore, key signaling pathways affected by HTH-01-091 are illustrated to provide a deeper understanding of its mechanism of action.
Chemical Structure and Properties
HTH-01-091 is a small molecule inhibitor with the chemical formula C26H28Cl2N4O2 and a molecular weight of 499.43 g/mol .[1] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is common practice to improve the solubility and stability of amine-containing compounds.
Table 1: Physicochemical Properties of HTH-01-091
| Property | Value | Reference |
| Molecular Formula | C26H28Cl2N4O2 | [1] |
| Molecular Weight | 499.43 | [1] |
| CAS Number | 2000209-42-5 | [1] |
| Appearance | White to light yellow solid powder | |
| Solubility | DMSO: ≥ 5 mg/mL (10.01 mM) | [2] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [1] |
A two-dimensional representation of the HTH-01-091 chemical structure is provided below.
Caption: 2D chemical structure of HTH-01-091.
Biological Activity and Target Profile
HTH-01-091 is a potent inhibitor of MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[3][4] It is a cell-permeable compound that acts in an ATP-competitive manner.[5][6] In addition to MELK, HTH-01-091 inhibits a range of other kinases, as detailed in the table below.
Table 2: Kinase Inhibitory Profile of HTH-01-091
| Target Kinase | IC50 (nM) | Reference |
| MELK | 10.5 | [5][7] |
| DYRK4 | 41.8 | [1] |
| PIM1 | 60.6 | [1] |
| mTOR | 632 | [1] |
| CDK7 | 1230 | [1] |
| PIM2 | - | [5][7] |
| PIM3 | - | [5][7] |
| RIPK2 | - | [5][7] |
| smMLCK | - | [5][7] |
| CLK2 | - | [5][7] |
Note: IC50 values for PIM2, PIM3, RIPK2, smMLCK, and CLK2 were not explicitly found in the search results, but these kinases are listed as targets of HTH-01-091.
In Vitro Efficacy in Breast Cancer Cell Lines
HTH-01-091 has demonstrated antiproliferative activity in a panel of breast cancer cell lines.[6] The compound has been shown to be cell-permeable and cause the degradation of MELK protein.[5]
Table 3: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-468 | 4.00 | [6] |
| BT-549 | 6.16 | [6] |
| HCC70 | 8.80 | [6] |
| ZR-75-1 | >10 | [6] |
| MCF7 | 8.75 | [6] |
| T-47D | 3.87 | [6] |
Signaling Pathways
HTH-01-091 exerts its biological effects by inhibiting key signaling pathways regulated by its target kinases.
MELK Signaling Pathway
MELK is involved in multiple oncogenic signaling pathways, including the regulation of cell cycle progression and apoptosis.[3][4] It can phosphorylate and activate the transcription factor FOXM1, which in turn promotes the expression of mitotic regulators.[8][9] MELK has also been shown to interact with and phosphorylate p53.[9]
Caption: Inhibition of the MELK signaling pathway by HTH-01-091.
PIM1 Signaling Pathway
PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein Bad.[10] PIM1 itself is regulated by the JAK/STAT signaling pathway.[11][12]
Caption: Inhibition of the PIM1 signaling pathway by HTH-01-091.
RIPK2 Signaling Pathway
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key component of the NOD-like receptor signaling pathway, which is involved in the innate immune response.[13][14][15] Activation of RIPK2 leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[15][16]
Caption: Inhibition of the RIPK2 signaling pathway by HTH-01-091.
Experimental Protocols
Western Blot Analysis
-
Cell Line: MDA-MB-468 cells.
-
Treatment: Cells are treated with HTH-01-091 at concentrations of 0, 0.1, 1.0, and 10 µM.
-
Incubation Time: 1 hour.
-
Procedure: Following treatment, cell lysates are prepared and subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MELK and a loading control (e.g., β-actin).
-
Expected Outcome: A dose-dependent reduction in MELK protein levels is expected in HTH-01-091-treated cells compared to the vehicle control.
Cell Proliferation Assay
-
Cell Lines: MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, and T-47D cells.
-
Treatment: Cells are treated with HTH-01-091 at concentrations ranging from 0.001 to 10 µM.
-
Incubation Time: 3 days.
-
Procedure: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The absorbance or luminescence is measured, and the data is used to calculate the IC50 value for each cell line.
-
Expected Outcome: HTH-01-091 is expected to inhibit cell proliferation in a dose-dependent manner, allowing for the determination of IC50 values.[6]
Conclusion
This compound is a valuable research tool for investigating the roles of MELK and other kinases in cellular processes and disease, particularly in the context of cancer. Its well-characterized inhibitory profile and demonstrated in vitro activity provide a solid foundation for further preclinical and potentially clinical investigations. The detailed methodologies and pathway diagrams presented in this guide are intended to facilitate the design and interpretation of future studies involving this potent multi-kinase inhibitor.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 14. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
HTH-01-091 TFA: A Technical Guide to a Selective MELK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling, albeit complex, therapeutic target in oncology.[1][2] Overexpressed in a variety of human cancers, including those of the breast, brain, and colon, MELK plays a crucial role in cell cycle progression, apoptosis, and the maintenance of cancer stem cells.[1][3][4] This technical guide provides an in-depth overview of HTH-01-091 TFA, a potent and selective small molecule inhibitor of MELK.[5] We will delve into the core biology of MELK, the mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for researchers investigating this pathway. This document aims to be a comprehensive resource for scientists and drug development professionals working on or interested in the therapeutic targeting of MELK.
Introduction to MELK (Maternal Embryonic Leucine Zipper Kinase)
MELK, a member of the AMP-activated protein kinase (AMPK/Snf1) family of serine/threonine kinases, is a critical regulator of cellular proliferation and survival.[1][6] Initially identified for its role in embryonic development, subsequent research has revealed its significant involvement in oncogenesis.[6][7]
Key Functions of MELK:
-
Cell Cycle Regulation: MELK is intricately involved in the G2/M phase transition of the cell cycle.[8] It phosphorylates and activates key mitotic regulators, including CDC25B, which in turn activates cyclin-dependent kinase 1 (CDK1) to promote mitotic entry.[3]
-
Apoptosis: The role of MELK in apoptosis is context-dependent, with reports suggesting both pro- and anti-apoptotic functions.[1] It has been shown to phosphorylate and activate the pro-apoptotic kinase ASK1 (Apoptosis Signal-regulating Kinase 1), while also interacting with and potentially inhibiting the pro-apoptotic Bcl-2 family member, Bcl-G.[1][9]
-
Cancer Stem Cells: MELK is highly expressed in cancer stem cells (CSCs) and is implicated in their self-renewal and survival.[1] Knockdown of MELK in glioblastoma stem cells has been shown to induce apoptosis and promote differentiation.[1]
-
Oncogenic Signaling: MELK interacts with and phosphorylates several key oncogenic transcription factors, most notably FOXM1 and c-JUN.[1][3] This phosphorylation enhances their transcriptional activity, leading to the expression of genes that drive tumor progression.[1][3]
This compound: A Selective MELK Inhibitor
This compound is a potent and selective, ATP-competitive inhibitor of MELK.[5][10] Its development provides a valuable chemical tool for elucidating the cellular functions of MELK and for exploring its therapeutic potential.
Mechanism of Action:
This compound binds to the ATP-binding pocket of MELK, preventing the transfer of a phosphate group from ATP to its downstream substrates.[10] This inhibition of MELK's kinase activity disrupts the signaling pathways that are dependent on this enzyme, leading to cellular effects such as cell cycle arrest and apoptosis in sensitive cancer cell lines.[5] Furthermore, treatment with HTH-01-091 has been observed to induce the degradation of the MELK protein itself.[5][11]
Quantitative Data
Kinase Inhibition Profile of this compound
This compound demonstrates high potency against MELK with an IC50 of 10.5 nM.[5][11][12] Its selectivity has been profiled against a panel of other kinases.
| Kinase | IC50 (nM) |
| MELK | 10.5 |
| PIM1 | 60.6 |
| DYRK4 | 41.8 |
| mTOR | 632 |
| CDK7 | 1230 |
| PIM2 | - |
| PIM3 | - |
| RIPK2 | - |
| DYRK3 | - |
| smMLCK | - |
| CLK2 | - |
| Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources. A hyphen (-) indicates that a specific IC50 value was not provided in the referenced literature, although inhibition was noted.[5][10] |
Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
This compound has been shown to inhibit the proliferation of various breast cancer cell lines.
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00 |
| BT-549 | 6.16 |
| HCC70 | 8.80 |
| ZR-75-1 | >10 |
| MCF7 | 8.75 |
| T-47D | 3.87 |
| Table 2: Anti-proliferative IC50 values of this compound in a panel of breast cancer cell lines after 3 days of treatment.[5][11] |
Experimental Protocols
In Vitro MELK Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds like this compound against MELK using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human MELK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific MELK peptide substrate)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer or DMSO.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well.
-
Add the test compound (this compound) or vehicle control (DMSO) to the appropriate wells.
-
Add the MELK enzyme to all wells except the no-enzyme control.
-
Add the substrate to all wells.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for MELK if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability at each compound concentration. Calculate the IC50 value by plotting the percent viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Western Blotting for MELK Degradation
This protocol can be used to visualize the effect of this compound on MELK protein levels.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MELK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-MELK antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Signaling Pathways and Visualizations
MELK-FOXM1 Signaling Pathway
MELK directly interacts with and phosphorylates the transcription factor FOXM1, a master regulator of the cell cycle.[1][3] This phosphorylation event enhances the transcriptional activity of FOXM1, leading to the expression of mitotic regulators such as Aurora B Kinase, Survivin, and CDC25B, thereby promoting cell cycle progression and proliferation.[1][3]
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow to characterize the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MELK Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. enteksci.com [enteksci.com]
- 6. researchgate.net [researchgate.net]
- 7. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
The Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high rates of metastasis, and lack of targeted therapies.[1][2] Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase, has emerged as a critical player in TNBC pathogenesis and a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of the role of MELK in TNBC, detailing its molecular functions, associated signaling pathways, and prognostic significance. Furthermore, it outlines key experimental protocols for studying MELK and presents quantitative data on its expression and the efficacy of its inhibitors.
Introduction to MELK and Triple-Negative Breast Cancer
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[2] This molecular subtype is associated with a poor prognosis, early recurrence, and distant metastasis.[1][5] The lack of well-defined molecular targets makes TNBC difficult to treat with conventional targeted therapies, highlighting the urgent need for novel therapeutic strategies.[3][6]
MELK is a member of the snf1/AMPK family of serine-threonine kinases and is involved in various cellular processes, including cell cycle regulation, apoptosis, and stem cell renewal.[4][7] While its expression is minimal in normal adult tissues, MELK is significantly overexpressed in various cancers, including TNBC.[5][8] This differential expression pattern makes MELK an attractive target for cancer-specific therapies.[5][8]
The Multifaceted Role of MELK in TNBC Pathogenesis
MELK's involvement in TNBC is multifaceted, contributing to tumor initiation, progression, and resistance to therapy.
Driver of Tumorigenesis and Proliferation
MELK is a key regulator of the cell cycle, particularly the G2/M transition.[9] In TNBC, MELK overexpression is strongly correlated with high expression of the proliferation marker MKI67.[10] Silencing of MELK in TNBC cell lines leads to cell cycle arrest, primarily at the G2 phase, and a marked suppression of proliferation.[7][9] This suggests that TNBC cells are dependent on MELK for their mitotic progression.[9] The upregulation of MELK in TNBC may be partly driven by copy number gains of the MELK gene.[5][11]
Promoter of Metastasis and Invasion
A critical aspect of TNBC's aggressive phenotype is its high metastatic potential.[2] High MELK expression is significantly associated with an increased likelihood of distant metastasis.[5][8] Functional studies have demonstrated that inhibition of MELK, either genetically or pharmacologically, reduces the migration and invasion of TNBC cells.[5] Conversely, overexpression of MELK enhances their invasive capacity.[5] MELK appears to promote metastasis by inducing an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell dissemination.[2][12]
Maintenance of Cancer Stem Cell (CSC) Phenotype
TNBC is enriched with cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, metastasis, and therapy resistance.[1][2] MELK plays a crucial role in maintaining the CSC phenotype in TNBC.[2][3] Inhibition of MELK has been shown to reduce mammosphere formation, an in vitro measure of CSC activity, in TNBC cell lines.[5]
Association with Chemoresistance and Radioresistance
High MELK expression has been linked to resistance to both chemotherapy and radiation therapy.[3][13] In the context of neoadjuvant chemotherapy (NAC), elevated MELK expression is paradoxically associated with a higher pathological complete response (pCR) rate in TNBC patients.[10] This may be due to the correlation of MELK with high proliferation, which can increase sensitivity to certain chemotherapeutic agents.[10] However, MELK has also been shown to protect glioma stem cells from radiation-induced cell death, and its overexpression induces radioresistance in breast cancer cell lines.[13]
Signaling Pathways Involving MELK in TNBC
MELK exerts its oncogenic functions through its interaction with and modulation of key signaling pathways.
The MELK-p53-FOXM1 Axis
One of the most well-characterized pathways involving MELK in cancer is its interaction with the transcription factor Forkhead Box M1 (FOXM1).[5] FOXM1 is a critical regulator of genes involved in cell cycle progression, particularly during the G2/M phase.[5][8] MELK can directly phosphorylate and activate FOXM1, leading to the transcription of its target genes.[5] The tumor suppressor p53 normally suppresses FOXM1. In many TNBC tumors, which frequently harbor TP53 mutations, this suppression is lost, leading to increased FOXM1 activity and consequently higher MELK expression.[5][8] The MELK inhibitor OTSSP167 has been shown to downregulate mutant p53 in TNBC cell lines, suggesting a complex interplay within this pathway.[1]
Crosstalk with NF-κB Signaling
MELK has also been shown to interact with the NF-κB signaling pathway, another critical pathway in TNBC pathobiology.[5][14] NF-κB is a transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. The precise mechanisms of MELK's interaction with NF-κB in TNBC are still under investigation but represent a promising area for further research.[5]
Quantitative Data on MELK in TNBC
The following tables summarize key quantitative data regarding MELK expression, its prognostic significance, and the efficacy of MELK inhibitors in TNBC.
Table 1: MELK Expression in Breast Cancer Subtypes
| Comparison Group | Finding | Reference |
| TNBC vs. ER-positive Breast Cancer | MELK expression is particularly high in TNBC. | [5][14] |
| TNBC vs. other breast cancer subtypes | TNBC consistently shows the highest MELK expression. | [10] |
| Basal-like vs. non-basal-like tumors | MELK mRNA levels are significantly increased in basal-like tumors (n=1,144) compared to non-basal-like tumors (n=4,205) (p<0.0001). | [1][15] |
| TNBC tumors vs. HR+HER2- tumors | MELK mRNA levels are higher in TNBC tumors. | [2][12] |
| Breast tumors vs. normal breast tissue | MELK expression is eight times higher in breast tumors. | [2][12] |
Table 2: Prognostic Significance of High MELK Expression in Breast Cancer
| Survival Metric | Association with High MELK Expression | Reference |
| Overall Survival (OS) | Correlates with worse OS. | [5][8] |
| Recurrence-Free Survival (RFS) | Correlates with shorter RFS. | [5][8] |
| Distant Metastasis-Free Survival (DMFS) | Correlates with worse DMFS. | [5][8] |
Table 3: Efficacy of MELK Inhibitors in TNBC Cell Lines
| Inhibitor | Cell Line | IC50 / EC50 | Effect | Reference |
| OTSSP167 | MDA-MB-231 | 22.0 nM (EC50) | Reduces proliferation. | [16] |
| OTSSP167 | SUM-159 | 67.3 nM (EC50) | Reduces proliferation. | [16] |
| 30e | TNBC and IBC cell lines | 0.45 to 1.76 µM (IC50) | Inhibits cell viability. | [17] |
| 30e | Normal MCF-10A breast cells | >20 µM (IC50) | No significant effect. | [17] |
Experimental Protocols for Studying MELK in TNBC
This section provides an overview of key experimental protocols used to investigate the role of MELK in TNBC.
Representative Experimental Workflow for Evaluating a MELK Inhibitor
References
- 1. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchhub.com [researchhub.com]
- 5. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 16. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 17. Standardization of Manual Method of Immunohistochemical Staining for Breast Cancer Biomarkers at Tertiary Cancer Care Center: An Audit - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Mitosis: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a multifaceted and critical role in the orchestration of mitosis. Its expression and activity are tightly regulated throughout the cell cycle, peaking during G2/M phase.[1][2] This guide provides an in-depth examination of MELK's function, focusing on its precise spatiotemporal localization, its position as a key node in mitotic signaling pathways, and its direct involvement in processes including mitotic entry, protein synthesis, and cytokinesis. While its overexpression in numerous cancers has positioned it as a compelling therapeutic target, recent studies have introduced controversy regarding its essentiality, underscoring the need for a deeper mechanistic understanding.[3][4] This document synthesizes current knowledge, presents quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for professionals in the field.
Introduction to MELK
Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the AMPK-related kinase family, which is conserved from yeast to humans and is involved in fundamental cellular processes like cell polarity and proliferation.[5] MELK expression is largely restricted to proliferating cells and is often dramatically upregulated in a wide spectrum of human cancers, where its high expression levels frequently correlate with aggressive tumors and poor patient prognosis.[6]
Functionally, MELK is deeply integrated into the cell cycle, with its protein levels and kinase activity increasing significantly as cells prepare to divide and subsequently decreasing upon mitotic exit.[1] This dynamic regulation points to its role as a key mitotic kinase. Depletion or inhibition of MELK has been shown to cause delays in mitotic entry, defects in chromosome segregation, and failures in cytokinesis, leading to cell death in certain contexts.[1][7] These findings have spurred the development of small molecule inhibitors targeting MELK. However, the field is also marked by a significant debate, as some studies using CRISPR/Cas9-mediated gene knockout have found MELK to be non-essential for cancer cell proliferation, challenging earlier findings based on RNAi and pharmacological inhibition.[3][4][7] This guide focuses on the established molecular functions of MELK during the intricate process of mitosis.
Spatiotemporal Dynamics of MELK during Mitosis
The function of a kinase is intimately linked to its location within the cell. MELK exhibits a highly dynamic and precisely timed localization pattern during mitosis, which is critical for its functions.
In human cells, MELK is predominantly cytoplasmic during prophase and metaphase.[5] A dramatic relocalization event occurs within approximately three minutes of the metaphase-to-anaphase transition, where MELK translocates to the cell cortex.[8][9] It remains associated with the cortex, the actin-rich layer just beneath the plasma membrane, throughout anaphase and telophase before returning to the cytoplasm in the subsequent G1 phase.[5][8]
This translocation is not arbitrary but is tightly regulated by the master mitotic kinase, CDK1 (Cyclin-Dependent Kinase 1).
-
During Prometaphase/Metaphase: High CDK1 activity leads to the phosphorylation of MELK within its Threonine-Proline (TP) rich region. This phosphorylation is thought to induce an intramolecular interaction that masks the Kinase-Associated 1 (KA1) domain, preventing it from binding to phospholipids in the plasma membrane.[8]
-
At Anaphase Onset: The anaphase-promoting complex/cyclosome (APC/C) triggers the destruction of cyclins, leading to a sharp drop in CDK1 activity.[8] This allows phosphatases, such as Protein Phosphatase 4 (PP4), to dephosphorylate MELK.[8][9]
-
Anaphase/Telophase: Dephosphorylation of the TP-rich region releases the KA1 domain, enabling it to bind to the plasma membrane and localize MELK to the cell cortex where it can access its substrates for cytokinesis.[8]
Core Signaling Pathways Involving MELK in Mitosis
MELK functions as a central hub in a complex signaling network that governs mitotic progression. It is controlled by upstream signals that dictate its activity and localization, and it, in turn, phosphorylates a range of downstream substrates to execute specific mitotic events.
Upstream Regulation of MELK
The activity and expression of MELK are precisely controlled to ensure it functions only at the appropriate time during the cell cycle.
-
Transcriptional Control (FOXM1): The master mitotic transcription factor, Forkhead Box M1 (FOXM1), directly regulates the expression of a suite of genes required for G2/M progression, including MELK itself.[1][10]
-
Post-Translational Control (CDK1/MAPK): During M-phase, MELK's kinase activity is significantly enhanced through direct phosphorylation by the CDK1-Cyclin B complex (also known as MPF) and Mitogen-Activated Protein Kinase (MAPK).[2][11] This activation primes MELK to phosphorylate its own downstream targets.
-
Localization Control (CDK1/PP4): As described previously, the balance of activity between CDK1 and PP4 dictates the phosphorylation state of MELK's TP-rich region, thereby controlling its translocation to the cell cortex at anaphase.[8]
Downstream Mitotic Functions of MELK
Once activated, MELK phosphorylates a diverse set of substrates to control key mitotic events from entry into mitosis to the final separation of daughter cells.
-
Mitotic Entry: MELK interacts with and phosphorylates CDC25B, a phosphatase that activates CDK1, creating a feedback loop that promotes entry into mitosis.[11][12] Inhibition of MELK has been shown to delay the activation of crucial mitotic kinases like Aurora A, Aurora B, and CDK1, resulting in a delayed G2/M transition.[7]
-
Mitotic Protein Synthesis: A critical and recently discovered role for MELK is in the regulation of protein synthesis during mitosis. MELK directly interacts with and phosphorylates the eukaryotic translation initiation factor 4B (eIF4B) at serine 406.[13][14] This phosphorylation is required for the efficient translation of key survival proteins, most notably the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), which helps cancer cells endure mitotic stress.[13][15]
-
Cytokinesis: MELK's translocation to the cell cortex in anaphase is essential for its role in cytokinesis. At the cortex, MELK co-localizes and interacts with Anillin, a critical scaffold protein that links the small GTPase RhoA with the actin and myosin components of the contractile ring.[16][17] Overexpression or depletion of MELK disrupts the formation of the cleavage furrow and leads to cytokinesis failure, suggesting MELK activity must be precisely tuned to ensure proper cell division.[2]
-
FOXM1 Activation Loop: In addition to being a transcriptional target of FOXM1, MELK also phosphorylates FOXM1.[6][18] This phosphorylation enhances FOXM1's own transcriptional activity, creating a positive feedback loop that amplifies the expression of a broad network of mitotic genes, including Aurora B and Survivin.[12][18]
References
- 1. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enigmatic MELK: The controversy surrounding its complex role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatiotemporal regulation of MELK during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissertation or Thesis | EXPLORING THE CONTROVERSIAL ROLE OF MELK IN CANCER | ID: sj139775g | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Frontiers | Spatiotemporal regulation of MELK during mitosis [frontiersin.org]
- 9. Spatiotemporal regulation of MELK during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FoxM1 is required for execution of the mitotic programme and chromosome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. Mitotic MELK-eIF4B signaling controls protein synthesis and tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cortical localization of maternal embryonic leucine zipper kinase (MELK) implicated in cytokinesis in early xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anillin is a scaffold protein that links RhoA, actin, and myosin during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MELK-Dependent FOXM1 Phosphorylation is Essential for Proliferation of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
MELK as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant, albeit controversial, therapeutic target in oncology. Overexpressed in a wide array of human cancers and often correlated with poor prognosis, MELK plays a crucial role in fundamental cellular processes such as cell cycle progression, apoptosis, and spliceosome regulation. This technical guide provides a comprehensive overview of MELK's function in cancer, details the development and mechanism of its inhibitors, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols.
Introduction: The Role of MELK in Cancer
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed during embryogenesis and in various cancer types, while its expression is low in most normal adult tissues. This differential expression profile makes it an attractive target for cancer therapy. MELK is implicated in several oncogenic processes, including the regulation of cell cycle, apoptosis, and epithelial-to-mesenchymal transition (EMT). Its overexpression has been linked to poor prognosis in cancers such as breast, prostate, and glioblastoma.
However, the role of MELK as a cancer-specific dependency has been a subject of debate. Some studies have suggested that MELK is not essential for the survival of cancer cells, questioning its validity as a therapeutic target. Despite this, ongoing research continues to explore its potential, with a focus on identifying patient populations that may benefit from MELK-targeted therapies.
MELK Signaling Pathways
MELK is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. One of the key functions of MELK is its interaction with the spliceosome, where it phosphorylates several components, thereby regulating alternative splicing. This activity can lead to the production of pro-oncogenic protein isoforms.
Caption: MELK signaling pathways in the nucleus.
Therapeutic Inhibition of MELK
The potential of MELK as a therapeutic target has led to the development of small molecule inhibitors. One of the most studied inhibitors is OTS167 (onalespib), which has shown potent anti-tumor activity in various preclinical models.
Mechanism of Action of MELK Inhibitors
MELK inhibitors like OTS167 typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling pathways controlled by MELK, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.
Caption: Mechanism of action of a MELK inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of MELK inhibitors.
Table 1: In Vitro Potency of MELK Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OTS167 | MDA-MB-231 | Breast | 1.9 | |
| OTS167 | A549 | Lung | 3.4 | |
| OTS167 | U251 | Glioblastoma | 5.6 |
Table 2: Clinical Trial Data for OTS167
| Trial ID | Phase | Cancer Type | Number of Patients | Key Findings |
| NCT01915512 | I | Advanced Solid Tumors | 42 | MTD established, some stable disease observed |
| NCT02795520 | II | Triple-Negative Breast Cancer | 30 | Limited single-agent efficacy |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study MELK and its inhibitors.
Kinase Assay
Objective: To determine the in vitro potency of a compound against MELK kinase activity.
Methodology:
-
Recombinant human MELK protein is incubated with a specific substrate (e.g., a peptide with a MELK phosphorylation motif) and ATP in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for a typical in vitro kinase assay.
Cell Viability Assay
Objective: To assess the effect of a MELK inhibitor on the viability of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the MELK inhibitor at a range of concentrations for a specific duration (e.g., 72 hours).
-
A viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
The results are normalized to vehicle-treated control cells, and IC50 values are determined.
Conclusion and Future Directions
MELK remains a compelling, yet complex, target in oncology. While the initial excitement has been tempered by challenges in clinical development and debates over its fundamental role in cancer cell survival, the overexpression of MELK in numerous tumors and its involvement in critical oncogenic pathways warrant further investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to MELK-targeted therapies. Combination strategies, where MELK inhibitors are used with other anti-cancer agents, may also unlock the full therapeutic potential of targeting this kinase. The development of more potent and selective next-generation inhibitors will also be crucial for advancing this therapeutic approach.
Technical Whitepaper: The Role of SOS1 Inhibition in G1 Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Abstract: The RAS/MAPK signaling cascade is a critical regulator of cell proliferation, and its hyperactivation is a hallmark of many human cancers. A key upstream activator in this pathway is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) responsible for converting RAS to its active GTP-bound state. Inhibition of the SOS1:RAS protein-protein interaction presents a compelling therapeutic strategy to attenuate oncogenic signaling. This document details the mechanism by which SOS1 inhibition leads to G1 phase cell cycle arrest, provides quantitative data from relevant preclinical studies, outlines key experimental protocols for mechanism validation, and visualizes the core signaling pathway and experimental workflows. While the compound HTH-01-091 TFA is primarily characterized in the literature as a MELK inhibitor with modest antiproliferative effects, this guide will focus on the well-established and potent mechanism of SOS1 inhibition as a means of inducing cell cycle arrest.
Core Mechanism: SOS1 Inhibition Blocks MAPK Signaling to Induce G1 Arrest
The RAS proteins (KRAS, NRAS, HRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. SOS1 facilitates this activation by catalyzing the exchange of GDP for GTP. Once activated, RAS initiates a downstream phosphorylation cascade, primarily through the RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.
The terminal kinase in this cascade, ERK, translocates to the nucleus and phosphorylates various transcription factors. This leads to the upregulation of key genes required for cell cycle progression, most notably Cyclin D1. Cyclin D1 binds to and activates cyclin-dependent kinases 4 and 6 (CDK4/6). This complex then phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. Once liberated, E2F drives the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.
By inhibiting the SOS1:RAS interaction, small molecules prevent the activation of RAS, thereby suppressing the entire downstream RAF-MEK-ERK cascade. The resulting decrease in ERK activity leads to reduced Cyclin D1 expression, preventing Rb phosphorylation and keeping E2F sequestered. This effectively blocks cells from overcoming the G1 restriction point, leading to G1 phase cell cycle arrest and a halt in proliferation.
Caption: SOS1 inhibition blocks the RAS-RAF-MEK-ERK cascade, preventing G1/S transition.
Quantitative Data Summary
The efficacy of SOS1 inhibitors is quantified through biochemical assays, analysis of downstream signaling, and cell-based proliferation and cycle arrest assays. The data presented below is representative of potent SOS1 inhibitors like BI-3406 and MRTX0902, evaluated in relevant cancer cell lines.
Table 1: Biochemical and Cellular Potency of SOS1 Inhibitors
| Parameter | Assay Type | Cell Line | IC₅₀ / Effect | Reference |
|---|---|---|---|---|
| SOS1:KRAS Interaction | Biochemical Assay | N/A | 21 nM | |
| RAS-GTP Levels | RAS Pulldown | KRASG12C Cells | >50% reduction | |
| p-ERK Levels | Western Blot | KRASmut CRC Cells | Significant reduction | |
| Cell Proliferation | Viability Assay | NCI-H358 (KRASG12C) | Potent antiproliferative effect |
| Cell Proliferation | Viability Assay | SW837 (KRASG12C) | Potent antiproliferative effect | |
Table 2: Effect of SOS1 Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|
| Control (DMSO) | Human Carcinoma | ~50% | ~35% | ~15% | |
| SOS1 Inhibitor | Human Carcinoma | ~70-80% | ~10-15% | ~5-10% |
Note: Values are illustrative based on typical G1 arrest profiles induced by pathway inhibitors.
Key Experimental Protocols
Protocol: Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol verifies target engagement by measuring the phosphorylation status of ERK, a key downstream node in the pathway.
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H358, SW837) and allow them to adhere overnight. Treat cells with varying concentrations of the SOS1 inhibitor or DMSO (vehicle control) for a specified time (e.g., 6 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 15-20 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK) overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities to determine the ratio of p-ERK to t-ERK.
Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate 1-2 x 10⁶ cells and treat with the SOS1 inhibitor or DMSO for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. The software will model the peaks to quantify the percentage of the cell population in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Caption: Experimental workflow for quantifying cell cycle arrest via flow cytometry.
Conclusion
Targeting the SOS1:RAS interaction is a validated strategy for inhibiting the oncogenic RAS/MAPK pathway. As demonstrated, this inhibition effectively downregulates the expression of critical cell cycle regulators like Cyclin D1, leading to a robust G1 phase arrest in cancer cells dependent on this pathway. The experimental protocols provided herein offer a clear framework for assessing the mechanism of action and cellular impact of novel SOS1 inhibitors. This approach holds significant promise for the development of targeted therapies, particularly in KRAS-mutant cancers where direct inhibition has been challenging.
The Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant driver of tumor progression and metastasis in a variety of cancers, including triple-negative breast cancer (TNBC), esophageal squamous cell carcinoma (ESCC), and lung cancer.[1][2][3] Overexpressed in numerous malignancies and often correlated with poor prognosis, MELK plays a pivotal role in fundamental cellular processes that are hijacked by cancer cells to facilitate metastatic dissemination.[1][4] This technical guide provides an in-depth exploration of MELK's involvement in metastasis, detailing the core signaling pathways, providing a summary of quantitative data from key studies, and offering detailed protocols for essential experimental investigations.
MELK Signaling in Metastasis
MELK's influence on metastasis is multifaceted, primarily through its interaction with and modulation of several key oncogenic signaling pathways. These pathways govern processes such as epithelial-mesenchymal transition (EMT), cancer stem cell (CSC) maintenance, cell migration, and invasion.
The FOXM1 Signaling Axis
A central mechanism by which MELK promotes metastasis is through the phosphorylation and activation of the Forkhead Box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a master regulator of cell cycle progression and its activation by MELK leads to the transcription of genes crucial for mitosis, such as PLK1, Cyclin B1, and Aurora B.[2][5] This enhanced proliferative signaling contributes to the aggressive growth of primary tumors and the establishment of metastatic colonies. Furthermore, mutant p53, common in many aggressive cancers, can induce MELK expression by releasing the wild-type p53's suppression of FOXM1, creating a feed-forward loop that sustains tumor progression.[1][6]
NF-κB and Epithelial-Mesenchymal Transition (EMT)
MELK has been shown to facilitate metastasis by modulating the NF-κB pathway, a critical regulator of EMT.[1][6] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, characterized by increased motility and invasiveness, which are prerequisites for metastasis.[7] MELK can interact with and promote the phosphorylation of IκB kinase (IKK), leading to the activation of the NF-κB pathway.[8] This, in turn, can upregulate the expression of EMT-inducing transcription factors like Slug and Twist1, and mesenchymal markers such as N-cadherin, while downregulating epithelial markers like E-cadherin.[3][9]
Regulation of TGF-β Signaling
The interaction between MELK and the Transforming Growth Factor-β (TGF-β) signaling pathway appears to be context-dependent. Some studies suggest that MELK can inhibit EMT by interacting with Smad proteins, thereby repressing TGF-β/Smad-mediated signaling.[10][11] In this context, TGF-β stimulation has been shown to downregulate MELK expression.[10] This suggests a complex regulatory interplay where the specific cellular environment and cancer type may dictate the outcome of MELK's interaction with the TGF-β pathway.
Other Implicated Pathways
-
Wnt/Notch Signaling: In oral squamous cell carcinoma (OSCC), MELK has been shown to augment cancer development by mediating the Wnt/Notch signaling pathway, which is also linked to EMT.[7]
-
PI3K/Akt/mTOR Signaling: MELK can enhance osteosarcoma proliferation and metastasis through the regulation of PCNA and MMP9 via the PI3K/Akt/mTOR signaling pathway.[4] In endometrial carcinoma, MELK interacts with MLST8 to activate both mTORC1 and mTORC2.[12]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies investigating MELK's role in metastasis.
Table 1: Correlation of MELK Expression with Clinical Outcomes
| Cancer Type | Finding | Reference |
| Breast Cancer | High MELK expression correlates with worse overall survival, recurrence-free survival, and distant metastasis-free survival.[1][13] | [1],[13] |
| Breast Cancer | For distant metastasis-free survival, the high-MELK expression cohort had a median time of 41.64 months, compared to 137.00 months in the low-expression cohort.[1] | [1] |
| Esophageal Squamous Cell Carcinoma | High MELK expression is associated with poor overall survival.[8] | [8] |
| Lung Adenocarcinoma | High MELK expression is negatively correlated with patient survival.[3] | [3] |
Table 2: In Vitro Effects of MELK Modulation on Metastatic Phenotypes
| Cell Line(s) | Experiment | Result | Reference |
| MDA-MB-231, BT-549 (TNBC) | MELK inhibition (OTSSP167) | Significantly reduced cell migration in scratch-wound assays.[1] | [1] |
| MDA-MB-231 (TNBC) | MELK knockdown or inhibition | Reduced mammosphere formation efficiency by approximately 50%.[1] | [1] |
| 95-D (Lung Adenocarcinoma) | MELK overexpression | Promoted cell migration and invasion in Transwell assays.[14] | [14] |
| H1299, H1975 (Lung Adenocarcinoma) | MELK knockdown | Inhibited cell migration and invasion in Transwell assays.[14] | [14] |
| OSCC cell lines | MELK knockdown | Inhibited cell proliferation, migration, and invasion.[7] | [7] |
Table 3: In Vivo Effects of MELK Modulation on Metastasis
| Cancer Model | Experiment | Result | Reference |
| TNBC CAM Assay (MCF7 cells) | MELK overexpression | 3.5-fold increase in metastatic cells in the liver and over a 2-fold increase in the lungs.[1] | [1] |
| TNBC CAM Assay (T47D cells) | MELK overexpression | Significant increase in metastatic cells in the liver and lungs.[1] | [1] |
| ESCC Nude Mice Model | MELK overexpression | Greatly accelerated tumor growth and lung metastasis.[2] | [2] |
| TNBC Xenograft Mouse Model | CRISPR MELK-knockout | Suppression of lung metastasis and improved overall survival.[15] | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate MELK's role in metastasis.
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.[3][10]
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel. Cells migrate or invade through the pores towards a chemoattractant in the lower chamber.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free for upper chamber, serum-containing for lower chamber as chemoattractant)
-
PBS, Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
-
-
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours.
-
Seeding: Trypsinize and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 104) into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate at 37°C for a period determined by the cell type's migratory/invasive capacity (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 10-15 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to dry. Count the stained cells in several random fields of view under a microscope.
-
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.[1][11]
-
Principle: Cancer stem cells, when cultured in non-adherent conditions with specific growth factors, can form three-dimensional spherical colonies called mammospheres.
-
Materials:
-
Ultra-low attachment plates or flasks
-
Mammosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, heparin)
-
Trypsin-EDTA
-
Cell strainer (40 µm)
-
-
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension by passing them through a 40 µm cell strainer.
-
Seeding: Plate cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere medium.
-
Incubation: Culture the cells at 37°C in a humidified incubator for 5-10 days.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.
-
Serial Passaging (for self-renewal): Collect the primary mammospheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions to assess the formation of secondary mammospheres.
-
Western Blotting for MELK and Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins.[14]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-E-cadherin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Sample Preparation: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Metastasis Models
This model assesses tumor growth and metastasis in a living organism.[2][16]
-
Principle: Human cancer cells are injected into immunocompromised mice, and tumor formation and metastasis to distant organs are monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cells (e.g., MDA-MB-231 for breast cancer)
-
Sterile PBS or cell culture medium for injection
-
Syringes and needles
-
Calipers for tumor measurement
-
Imaging system (for luciferase-tagged cells)
-
-
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium at a specific concentration (e.g., 1-2 x 106 cells in 100-200 µL).
-
Injection: Inject the cell suspension into the mice. Common injection sites include the mammary fat pad (orthotopic model for breast cancer) or the tail vein (experimental metastasis model).
-
Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers for subcutaneous tumors. For experimental metastasis models, monitor for signs of distress and use in vivo imaging (e.g., bioluminescence) if using tagged cells.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and harvest primary tumors and distant organs (e.g., lungs, liver).
-
Metastasis Quantification: Count the number of metastatic nodules on the surface of the organs. Perform histological analysis (e.g., H&E staining or immunohistochemistry) to confirm the presence of metastases.
-
A relatively rapid and cost-effective in vivo model to study angiogenesis and metastasis.[1][15]
-
Principle: Fertilized chicken eggs provide a highly vascularized membrane (the CAM) that can support the growth of transplanted cancer cells and allow for the study of extravasation and metastasis to embryonic organs.
-
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 9-10 days.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Cell Inoculation: Gently place a defined number of cancer cells (e.g., 1 x 106) onto the CAM.
-
Incubation: Seal the window and continue to incubate the eggs for several days (e.g., 7-9 days).
-
Metastasis Analysis: Harvest the embryonic liver and lungs. Use methods like qPCR for human-specific Alu sequences or immunohistochemistry to detect and quantify human metastatic cells in the embryonic organs.
-
Conclusion
The evidence strongly implicates MELK as a key promoter of metastasis across multiple cancer types. Its role in activating critical oncogenic pathways like FOXM1 and NF-κB, which in turn drive cell proliferation, EMT, and the maintenance of cancer stem cells, makes it a compelling target for therapeutic intervention.[1][2][6] The quantitative data consistently link high MELK expression to poor clinical outcomes and increased metastatic potential.[1][8][13] The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of MELK-driven metastasis and to evaluate the efficacy of novel MELK inhibitors.[17] Future research should continue to explore the complex signaling networks involving MELK and focus on the development of highly specific and potent inhibitors to translate these preclinical findings into effective anti-metastatic therapies.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.6. Transwell cell migration and invasion assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 9. The Chicken Chorioallantoic Membrane Tumor Assay as a Relevant In Vivo Model to Study the Impact of Hypoxia on Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. youtube.com [youtube.com]
Methodological & Application
HTH-01-091 TFA: In Vitro Assay Application Notes and Protocols
For Research Use Only
Introduction
HTH-01-091 Trifluoroacetate (TFA) is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK, a serine/threonine kinase, is overexpressed in various cancers, including breast cancer, and its elevated expression is often correlated with poor prognosis.[1][2][3] HTH-01-091 demonstrates high selectivity for MELK with an IC50 of 10.5 nM.[4][5] It also shows inhibitory activity against other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[4][5] In vitro studies have shown that HTH-01-091 is cell-permeable and induces the degradation of MELK protein.[4][6] These characteristics make HTH-01-091 a valuable tool for investigating the role of MELK in cancer biology and for preclinical drug development.
These application notes provide detailed protocols for in vitro assays to characterize the activity of HTH-01-091 TFA in a research setting.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and antiproliferative activities of HTH-01-091.
Table 1: Kinase Inhibitory Activity of HTH-01-091
| Target Kinase | IC50 (nM) |
| MELK | 10.5 |
| PIM1 | 60.6 |
| DYRK4 | 41.8 |
| mTOR | 632 |
| CDK7 | 1230 |
Source: MedChemExpress, TargetMol. Data derived from in vitro kinase assays.[5][6]
Table 2: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines (3-Day Assay)
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-468 | Basal-like | 4.00 |
| BT-549 | Basal-like | 6.16 |
| HCC70 | Basal-like | 8.80 |
| T-47D | Luminal | 3.87 |
| MCF7 | Luminal | 8.75 |
| ZR-75-1 | Luminal | >10 |
Source: MedChemExpress. Antiproliferative activity determined after 3 days of treatment.[4][6]
Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is implicated in several oncogenic signaling pathways, playing a crucial role in cell cycle progression, particularly during mitosis.[3][7] It is known to interact with and phosphorylate the transcription factor FOXM1, a key regulator of mitotic gene expression.[1][7] This interaction promotes the transcriptional activity of FOXM1, leading to the expression of genes essential for cell division, such as Aurora B and CDC25B.[7] The overexpression of both MELK and FOXM1 is a hallmark of aggressive breast cancers, particularly the basal-like subtype.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of HTH-01-091 against MELK and other kinases of interest. Radiometric kinase assays are a common method for this purpose.[8]
Workflow:
Methodology:
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer appropriate for the specific kinase being assayed.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare a solution of the specific kinase substrate and [γ-³²P]ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the HTH-01-091 dilutions.
-
Add the recombinant kinase to each well.
-
Initiate the reaction by adding the substrate/[γ-³²P]ATP mixture.
-
Incubate the plate at 30°C for a predetermined optimal time.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Air dry the membrane.
-
-
Data Analysis:
-
Quantify the radioactivity on the membrane using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the HTH-01-091 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (Antiproliferative) Assay
This protocol measures the effect of HTH-01-091 on the proliferation of breast cancer cell lines. Assays like the MTT or CellTiter-Blue® assay are commonly used.[9][10]
Workflow:
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of HTH-01-091. Include a DMSO vehicle control.
-
-
Incubation:
-
Viability Measurement:
-
Add the cell viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.[9]
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the HTH-01-091 concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of MELK Degradation
This protocol is used to qualitatively and semi-quantitatively assess the HTH-01-091-induced degradation of MELK protein in cells.[11][12]
Workflow:
Methodology:
-
Cell Treatment and Lysis:
-
Culture breast cancer cells (e.g., MDA-MB-468) to approximately 80% confluency.[4][6]
-
Treat the cells with various concentrations of HTH-01-091 (e.g., 0, 0.1, 1.0, 10 µM) for a specified time (e.g., 1 hour).[6]
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MELK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein (e.g., α-tubulin or GAPDH).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to assess the dose-dependent effect of HTH-01-091 on MELK protein levels relative to the loading control. A reduction in the MELK band intensity indicates protein degradation.[4][6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repositori.upf.edu]
- 11. researchgate.net [researchgate.net]
- 12. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for HTH-01-091 TFA in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for utilizing the potent and selective maternal embryonic leucine zipper kinase (MELK) inhibitor, HTH-01-091 TFA, in various cell-based assays. Adherence to these recommendations will facilitate accurate and reproducible results in the investigation of MELK-dependent cellular processes and for high-throughput screening campaigns.
Introduction to this compound
HTH-01-091 is a potent and selective inhibitor of MELK, a serine/threonine kinase implicated in cancer cell proliferation, stem cell renewal, and chemoresistance.[1][2] It is supplied as a trifluoroacetate (TFA) salt, a common counterion from purification processes. It is crucial to acknowledge that TFA itself can exert biological effects, potentially influencing cell proliferation and viability.[3][4][5] Therefore, appropriate vehicle controls containing TFA at equivalent concentrations are essential for all experiments.
Key Characteristics:
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and antiproliferative activities of HTH-01-091.
Table 1: In Vitro Kinase Inhibitory Activity of HTH-01-091 [1]
| Target | IC50 (nM) |
| MELK | 10.5 |
| PIM1 | 60.6 |
| DYRK4 | 41.8 |
| mTOR | 632 |
| CDK7 | 1230 |
Table 2: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines (72-hour incubation) [1]
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00 |
| BT-549 | 6.16 |
| HCC70 | 8.80 |
| ZR-75-1 | >10 |
| MCF7 | 8.75 |
| T-47D | 3.87 |
Experimental Protocols
General Handling and Storage
-
Storage: Store this compound powder at -20°C for up to 3 years.[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store aliquots at -80°C for up to 6 months.[1][7] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Proliferation Assay
This protocol is designed to determine the antiproliferative effects of HTH-01-091 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO and, ideally, a TFA salt control) and no-treatment control wells.
-
Incubate for the desired period (e.g., 72 hours).[1]
-
-
Viability Assessment:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value.[9]
-
Western Blot for MELK Degradation
This protocol assesses the ability of HTH-01-091 to induce the degradation of MELK protein in cells.[1][8]
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MELK, anti-loading control e.g., α-tubulin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of HTH-01-091 (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 1-24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize MELK levels to the loading control.
-
Diagrams
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. genscript.com [genscript.com]
- 6. HTH-01-091 | MELK inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HTH-01-091 TFA in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 TFA is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK), a protein kinase implicated in the proliferation of various cancer cells, including breast cancer.[1][2][3][4] this compound has an IC50 of 10.5 nM for MELK and also shows inhibitory activity against other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][3][5] This document provides detailed application notes and protocols for the use of this compound in Western blot analysis to investigate its effects on MELK protein levels and signaling pathways.
Data Presentation
In Vitro Efficacy of HTH-01-091
| Cell Line | Cancer Type | IC50 (µM) after 3 days | Reference |
| MDA-MB-468 | Breast Cancer | 4.00 | [1][5] |
| BT-549 | Breast Cancer | 6.16 | [1][5] |
| T-47D | Breast Cancer | 3.87 | [1][5] |
| HCC70 | Breast Cancer | 8.80 | [1][5] |
| MCF7 | Breast Cancer | 8.75 | [1][5] |
| ZR-75-1 | Breast Cancer | >10 | [1][5] |
Kinase Specificity of HTH-01-091
| Kinase | IC50 (nM) | Reference |
| MELK | 10.5 | [1][2][3][5] |
| DYRK4 | 41.8 | [5] |
| PIM1 | 60.6 | [5] |
| mTOR | 632 | [5] |
| CDK7 | 1230 | [5] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of HTH-01-091 action on the MELK signaling pathway.
Caption: Experimental workflow for Western blot analysis of HTH-01-091 effects.
Experimental Protocols
Western Blot Protocol for Analyzing MELK Protein Levels
This protocol is based on the methodology used to demonstrate the effect of HTH-01-091 on MELK protein levels in MDA-MB-468 breast cancer cells.[1][5]
Materials:
-
This compound
-
MDA-MB-468 breast cancer cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-MELK, Anti-ERK1/2 (as a negative control), Anti-β-actin or GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MDA-MB-468 cells in the recommended medium until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with increasing concentrations of HTH-01-091 (e.g., 0, 0.1, 1.0, and 10 µM) for 1 hour.[1][5] An untreated control (0 µM) should be included, containing the same concentration of DMSO as the treated samples.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the cells and incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-MELK, diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
To confirm the specificity of HTH-01-091, a separate blot can be probed with an anti-ERK1/2 antibody, which should show no change in protein levels.[1][5] A loading control antibody (e.g., anti-β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
Expected Results:
Treatment of MDA-MB-468 cells with HTH-01-091 is expected to result in a dose-dependent reduction in the protein levels of MELK as observed by Western blot.[1][5] In contrast, the protein levels of ERK1/2, a kinase for which HTH-01-091 has no binding affinity, should remain unchanged, demonstrating the specificity of the inhibitor's effect.[1][5] The loading control (e.g., β-actin) should show consistent band intensity across all lanes.
References
- 1. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols: HTH-01-091 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cancers, particularly breast cancer.[1][2][3][4] With an IC50 of 10.5 nM for MELK, HTH-01-091 serves as a valuable tool for investigating the role of MELK in cellular processes.[1][3][5][6] In addition to MELK, HTH-01-091 has been shown to inhibit other kinases including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][3][5][6] This document provides detailed protocols for the use of HTH-01-091 TFA in cell culture, including its effects on cell viability and protein expression, supported by data from preclinical studies.
Mechanism of Action
HTH-01-091 is a cell-permeable, ATP-competitive inhibitor of MELK.[3][5] Upon entering the cell, it binds to MELK, leading to its degradation.[1][5][7] This targeted degradation allows for the study of the functional consequences of MELK loss in cancer cell lines. While it is a potent MELK inhibitor, it's important to note its effects on other kinases for a comprehensive understanding of its biological activity.[1][3][5][6]
Signaling Pathway
The following diagram illustrates the mechanism of action of HTH-01-091.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 3. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 4. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: HTH-01-091 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 TFA is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in tumorigenesis and cancer progression.[1][2] With an IC50 of 10.5 nM for MELK, this compound serves as a valuable tool for studying MELK-driven cellular processes and for preclinical investigations in oncology, particularly in breast cancer research.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key quantitative data.
Data Presentation
The following tables provide a summary of the key quantitative data for this compound, including its chemical properties, inhibitory concentrations, and antiproliferative activities.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 613.46 g/mol |
| Formula | C₂₈H₂₉Cl₂F₃N₄O₄ |
| Appearance | Solid |
| Primary Target | Maternal Embryonic Leucine Zipper Kinase (MELK) |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| MELK | 10.5 |
| PIM1 | >1000 |
| PIM2 | >1000 |
| PIM3 | >1000 |
| RIPK2 | >1000 |
| DYRK3 | >1000 |
| smMLCK | >1000 |
| CLK2 | >1000 |
Table 3: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| MDA-MB-468 | 4.00 |
| BT-549 | 6.16 |
| HCC70 | 8.80 |
| ZR-75-1 | >10 |
| MCF7 | 8.75 |
| T-47D | 3.87 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 613.46 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 613.46 g/mol x 1000 mg/g
-
Mass = 6.1346 mg
-
-
-
Weighing the compound:
-
Carefully weigh out approximately 6.13 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
Note on Solvent Choice: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[3] For in vivo studies, further dilution into aqueous buffers or specific formulations is required.
Mandatory Visualization
Signaling Pathway
HTH-01-091 primarily targets MELK, a kinase that plays a crucial role in cell cycle progression and proliferation. A key downstream substrate of MELK is the transcription factor Forkhead Box M1 (FOXM1).[4] Phosphorylation of FOXM1 by MELK leads to its activation and subsequent transcription of genes that drive cell cycle progression, such as Polo-like kinase 1 (PLK1), Cyclin B1, and Aurora B kinase.[4] Inhibition of MELK by HTH-01-091 disrupts this signaling cascade, leading to cell cycle arrest and reduced proliferation.
Caption: HTH-01-091 inhibits the MELK signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using the this compound stock solution in a typical cell-based assay.
Caption: Workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | MELK抑制剂 | MCE [medchemexpress.cn]
- 4. Frontiers | Maternal Embryonic Leucine Zipper Kinase Promotes Tumor Growth and Metastasis via Stimulating FOXM1 Signaling in Esophageal Squamous Cell Carcinoma [frontiersin.org]
Application Note: HTH-01-091 TFA for Mammosphere Formation Assay
For Research Use Only.
Introduction
HTH-01-091 trifluoroacetate (TFA) is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] MELK is a serine/threonine kinase that is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis.[2][3] It plays a crucial role in regulating key cellular processes such as cell cycle progression, apoptosis, and the maintenance of cancer stem cells (CSCs).[2][4][5] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy.
The mammosphere formation assay is a well-established in vitro method used to enrich and quantify mammary/breast cancer stem cells. This assay is based on the ability of stem and progenitor cells to survive and proliferate in anchorage-independent conditions, forming three-dimensional spherical colonies known as mammospheres. The efficiency of mammosphere formation is considered a surrogate measure of the self-renewal capacity of CSCs.
This application note provides a detailed protocol for utilizing HTH-01-091 TFA in a mammosphere formation assay to investigate its potential as a CSC-targeting agent.
Mechanism of Action
HTH-01-091 is an ATP-competitive inhibitor of MELK with a reported IC50 of 10.5 nM.[1] By inhibiting MELK, HTH-01-091 can modulate downstream signaling pathways critical for CSC survival and self-renewal. While the precise signaling cascade initiated by HTH-01-091 is under investigation, inhibition of MELK has been shown to affect pathways involving Forkhead box protein M1 (FOXM1), NF-κB, and AKT.[2][5] These pathways are integral to the regulation of cell proliferation, apoptosis, and stemness. Studies have demonstrated that both genetic and pharmacological inhibition of MELK leads to a reduction in mammosphere formation, highlighting its importance in maintaining the CSC phenotype.[2][6]
Data Presentation
While specific quantitative data for HTH-01-091 in a mammosphere formation assay is not yet published, the following table summarizes the effects of another potent MELK inhibitor, OTSSP167, on the mammosphere formation efficiency (MFE) of MDA-MB-231 human breast cancer cells. This data provides a strong rationale for the use of HTH-01-091 in similar assays.
Table 1: Effect of MELK Inhibitor OTSSP167 on Mammosphere Formation Efficiency (MFE) in MDA-MB-231 Cells
| Cell Population | Treatment | Mean MFE (%) | Standard Deviation | p-value |
| Unsorted Cells | Control (DMSO) | 1.5 | 0.2 | - |
| Unsorted Cells | OTSSP167 (50 nM) | 0.8 | 0.1 | 0.0049 |
| ALDH+ CSCs | Control (DMSO) | 2.5 | 0.3 | - |
| ALDH+ CSCs | OTSSP167 (50 nM) | 1.2 | 0.2 | 0.0008 |
| CD44+/CD24- CSCs | Control (DMSO) | 3.2 | 0.4 | - |
| CD44+/CD24- CSCs | OTSSP167 (50 nM) | 1.5 | 0.3 | 0.00282 |
Data is adapted from a study on the effect of the MELK inhibitor OTSSP167.[2][6] MFE is presented as a percentage of the total number of cells seeded. ALDH+ and CD44+/CD24- are markers used to identify breast cancer stem cell populations.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Breast cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol for Mammosphere Formation Assay
-
Cell Preparation:
-
Culture breast cancer cells in standard adherent conditions to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free mammosphere culture medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using trypan blue. Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
-
Seeding Cells:
-
Seed the single-cell suspension into ultra-low attachment plates at a low density (e.g., 1,000 to 20,000 cells/mL, requires optimization for each cell line) to prevent cell aggregation.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in mammosphere culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells at the time of cell seeding.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days. Do not disturb the plates during this period to allow for sphere formation.
-
-
Quantification of Mammospheres:
-
After the incubation period, count the number of mammospheres in each well using an inverted microscope. Mammospheres are typically defined as spherical clusters with a diameter greater than 50 µm.
-
Capture images for documentation.
-
Calculate the Mammosphere Formation Efficiency (MFE) using the following formula: MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100
-
-
Secondary Mammosphere Formation (Optional):
-
To assess the effect of this compound on self-renewal, collect the primary mammospheres by gentle centrifugation.
-
Dissociate the mammospheres into single cells using trypsin and mechanical disruption (e.g., gentle pipetting).
-
Reseed the single cells in ultra-low attachment plates with fresh mammosphere medium containing this compound or vehicle control and culture for another 7-10 days.
-
Quantify the secondary mammospheres to evaluate the impact on the self-renewal capacity of the CSCs.
-
Visualizations
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HTH-01-091 TFA in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Research Use Only.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it challenging to treat with targeted therapies. Maternal embryonic leucine zipper kinase (MELK) has emerged as a promising therapeutic target in TNBC, where it is frequently overexpressed and associated with poor prognosis.[1][2] HTH-01-091 trifluoroacetate (TFA) is a potent and selective, ATP-competitive inhibitor of MELK with a reported IC50 of 10.5 nM.[3][4] These application notes provide detailed protocols for utilizing HTH-01-091 TFA to investigate its effects on TNBC cell lines.
Mechanism of Action
HTH-01-091 is a cell-permeable compound that selectively inhibits the kinase activity of MELK.[5] Inhibition of MELK in cancer cells has been shown to disrupt critical cellular processes, including cell cycle progression, maintenance of cancer stem cell-like properties, and metastasis.[1][6] Studies have indicated that MELK inhibition can lead to cell cycle arrest at the G1 or G2 phase, depending on the specific cell line.[7][8] The downstream effects of MELK inhibition involve the modulation of various signaling pathways, including those regulated by FOXM1 and NF-κB.[1]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-468 | TNBC | 4.00 |
| BT-549 | TNBC | 6.16 |
| HCC70 | TNBC | 8.80 |
| ZR-75-1 | Luminal A | >10 |
| MCF7 | Luminal A | 8.75 |
| T-47D | Luminal A | 3.87 |
Data sourced from MedchemExpress.[5]
Table 2: Kinase Selectivity Profile of HTH-01-091
| Kinase | IC50 (nM) |
| MELK | 10.5 |
| PIM1 | 60.6 |
| PIM2 | N/A |
| PIM3 | N/A |
| RIPK2 | N/A |
| DYRK3 | N/A |
| smMLCK | N/A |
| CLK2 | N/A |
| mTOR | 632 |
| CDK7 | 1230 |
| DYRK4 | 41.8 |
Data sourced from MedchemExpress and TargetMol.[5][9]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. sciprofiles.com [sciprofiles.com]
- 3. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
Application Notes and Protocols: HTH-01-091 TFA Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 TFA is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of MELK is observed in several human cancers, making it a promising therapeutic target. These application notes provide a summary of the available data on this compound and protocols for its use, with a focus on its potential application in xenograft models.
Data Presentation
While this compound has been evaluated for its in vitro efficacy against various cancer cell lines, extensive in vivo data from xenograft models are not widely published. The following tables summarize the available in vitro data.
Table 1: In Vitro Potency and Antiproliferative Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (MELK) | 10.5 nM | Enzymatic Assay | [1] |
| Antiproliferative IC₅₀ | 4.00 µM | MDA-MB-468 (Breast Cancer) | [1] |
| 6.16 µM | BT-549 (Breast Cancer) | [1] | |
| 8.80 µM | HCC70 (Breast Cancer) | [1] | |
| >10 µM | ZR-75-1 (Breast Cancer) | [1] | |
| 8.75 µM | MCF7 (Breast Cancer) | [1] | |
| 3.87 µM | T-47D (Breast Cancer) | [1] |
Note: As of the latest search, specific quantitative data on tumor growth inhibition, dosing regimens, and outcomes in xenograft models using this compound are not publicly available. The provided protocols are based on general guidelines for similar compounds and should be optimized for specific experimental needs.
Experimental Protocols
In Vivo Formulation of this compound for Xenograft Studies
This protocol describes the preparation of an injectable formulation of this compound suitable for administration in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Final Formulation: For a 1 mL final working solution, add 100 µL of the this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous.
-
It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
General Protocol for Xenograft Model Establishment and Treatment
Animal Models:
-
Immunocompromised mice (e.g., nude, SCID, or NSG mice) are suitable for establishing xenografts.
Cell Lines:
-
Select a cancer cell line of interest that has been shown to be sensitive to this compound in vitro (e.g., MDA-MB-468 breast cancer cells).
Procedure:
-
Cell Culture: Culture the selected cancer cells in appropriate media and conditions until they reach the desired number for injection.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (using the formulation prepared above) or the vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and the dosing schedule will need to be optimized for the specific model and research question.
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).
Mandatory Visualization
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of several signaling pathways that are critical for cancer cell proliferation, survival, and cell cycle progression. Inhibition of MELK by this compound is expected to disrupt these downstream pathways, leading to antitumor effects.
Caption: Simplified MELK signaling pathway and its inhibition by this compound.
References
Application Notes and Protocols for HTH-01-091 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 TFA is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 10.5 nM. It also exhibits inhibitory activity against PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2] This compound is a valuable tool for research in areas such as oncology, particularly in the context of breast cancer.[1] Proper storage and handling of this compound are critical to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols for the storage, handling, and use of this compound in common in vitro assays.
Physicochemical and Storage Information
Proper storage of this compound is essential to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent | -80°C | 6 months | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Safe Handling and Personal Protective Equipment (PPE)
This compound is a potent kinase inhibitor and should be handled with care. The trifluoroacetic acid (TFA) salt form necessitates additional precautions due to the corrosive nature of TFA.
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[3]
-
Prevent dust formation when handling the solid powder.
-
Keep away from food, drink, and animal feedingstuffs.[3]
-
Wash hands thoroughly after handling.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).[4] The following protocol describes the preparation of a 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.13 mg of this compound (Molecular Weight: 613.46 g/mol ).
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution.[5]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution of this compound in DMSO.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of MELK Protein Levels
This protocol describes how to assess the effect of this compound on MELK protein expression in cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MELK
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Signaling Pathway
This compound primarily targets MELK, a serine/threonine kinase involved in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. MELK is known to phosphorylate and activate several downstream targets, including the transcription factor FOXM1, which in turn regulates the expression of genes involved in mitosis.
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
References
Techniques for Assessing HTH-01-091 TFA Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 TFA is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Overexpression of MELK has been observed in several cancers, making it a promising therapeutic target.[3] This document provides detailed application notes and protocols for assessing the efficacy of this compound, focusing on its biochemical potency, effects on cancer cell lines, and its mechanism of action through the inhibition of the MELK signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative efficacy data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | |||
| MELK IC₅₀ | 10.5 nM | Biochemical Assay | [4] |
| Off-Target Kinase Inhibition (IC₅₀) | |||
| PIM1 | 60.6 nM | Biochemical Assay | [5] |
| DYRK4 | 41.8 nM | Biochemical Assay | [5] |
| RIPK2 | - | - | [4] |
| PIM2 | - | - | [4] |
| PIM3 | - | - | [4] |
| smMLCK | - | - | [4] |
| CLK2 | - | - | [4] |
| mTOR | 632 nM | Biochemical Assay | [5] |
| CDK7 | 1230 nM | Biochemical Assay | [5] |
| Cellular Antiproliferative Activity (IC₅₀) | |||
| MDA-MB-468 (Breast Cancer) | 4.00 µM | 3-day assay | [4] |
| T-47D (Breast Cancer) | 3.87 µM | 3-day assay | [4] |
| BT-549 (Breast Cancer) | 6.16 µM | 3-day assay | [4] |
| MCF7 (Breast Cancer) | 8.75 µM | 3-day assay | [4] |
| HCC70 (Breast Cancer) | 8.80 µM | 3-day assay | [4] |
| ZR-75-1 (Breast Cancer) | >10 µM | 3-day assay | [4] |
| Kinase Selectivity | |||
| Percentage of Kinases Inhibited >90% at 1 µM | 4% | Kinase Panel | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MELK signaling pathway and a general experimental workflow for assessing the efficacy of this compound.
Caption: MELK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for this compound Efficacy Assessment.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is used to determine the in vitro potency (IC₅₀) of this compound against MELK.[1][6]
Materials:
-
Recombinant MELK enzyme
-
MELK substrate (e.g., a suitable peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[1]
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase buffer.
-
Prepare the MELK enzyme and substrate in kinase buffer at the desired concentrations.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[6]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of the MELK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a suitable data analysis software (e.g., GraphPad Prism) with a sigmoidal dose-response curve fit.
-
Cell Proliferation Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing the antiproliferative effects of this compound on breast cancer cell lines.[7][8]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, T-47D)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well clear-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 3 days).
-
-
MTT/MTS Addition and Incubation:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
-
Formazan Solubilization and Absorbance Reading:
-
For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
For MTS assay: The formazan product is soluble in the culture medium, so no additional solubilization step is required.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC₅₀ value.
-
Western Blotting for MELK Degradation
This protocol outlines the steps to assess the effect of this compound on MELK protein levels in cancer cells, as it has been shown to cause MELK degradation.[4][9][10]
Materials:
-
Breast cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MELK
-
Primary antibody against a loading control (e.g., α-tubulin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations of all samples.
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in MELK protein levels upon treatment with this compound.
-
References
- 1. promega.com [promega.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. carnabio.com [carnabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MELK promotes melanoma growth by stimulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
HTH-01-091 Technical Support Center: Troubleshooting Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of HTH-01-091 and its trifluoroacetic acid (TFA) salt. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is HTH-01-091 and what are its general solubility characteristics?
HTH-01-091 is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK).[1][2][3][4] It is a small molecule with the chemical formula C₂₆H₂₈Cl₂N₄O₂ and a molecular weight of 499.43 g/mol .[1] Due to its hydrophobic nature, HTH-01-091 has low aqueous solubility.[5] It is typically supplied as a solid powder and requires organic solvents for dissolution.[1][2]
Q2: In which solvents is HTH-01-091 soluble?
HTH-01-091 is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2] For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo experiments, co-solvent systems are necessary to maintain solubility in aqueous environments.[1][3]
Q3: I am having trouble dissolving HTH-01-091 powder. What can I do?
If you are experiencing difficulty dissolving HTH-01-091, the following steps are recommended:
-
Use the right solvent: Start with 100% DMSO.
-
Apply heat: Gently warm the solution to 60°C.[1]
-
Use sonication: Sonication can help break up aggregates and facilitate dissolution.[2]
-
Vortexing: Vigorous vortexing can also aid in solubilization.[5]
Q4: What is HTH-01-091 TFA, and how does the TFA salt affect solubility?
HTH-01-091 is also available as a trifluoroacetic acid (TFA) salt.[6] TFA is a strong acid used in peptide synthesis and as a reagent in organic chemistry.[7] The formation of a TFA salt can potentially improve the solubility and handling of a compound. However, the presence of TFA can lower the pH of the solution, which may impact downstream experiments.
Q5: I've dissolved HTH-01-091 in DMSO, but it precipitates when I dilute it in my aqueous assay buffer. How can I prevent this?
This is a common issue with hydrophobic compounds. To prevent precipitation upon dilution in aqueous buffers:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, although the tolerance will depend on your specific experimental setup.
-
Use a co-solvent system: For in vivo studies or cell-based assays that are sensitive to DMSO, consider using a co-solvent system. Several formulations have been reported to yield clear solutions.[1][3]
-
Add compound to buffer last: When preparing your final dilution, add the HTH-01-091 stock solution to the aqueous buffer last and mix immediately and thoroughly.
Troubleshooting Guides
Issue 1: HTH-01-091 (or its TFA salt) is not dissolving in DMSO.
This is an unusual but possible scenario. The following workflow can help troubleshoot this issue.
Issue 2: Precipitation occurs when preparing an aqueous solution for in vivo studies.
Achieving a stable solution for in vivo administration is critical. If precipitation occurs, consider the following strategies.
Data Presentation
Table 1: Solubility of HTH-01-091 in Different Solvents
| Solvent/System | Concentration | Observations | Reference(s) |
| DMSO | ≥ 12.5 mg/mL (25.03 mM) | Ultrasonic and warming to 60°C may be required. | [1] |
| DMSO | 5 mg/mL (10.01 mM) | Sonication is recommended. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.50 mM) | Clear solution. | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL (2.50 mM) | Clear solution. | [1][3] |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL (2.50 mM) | Clear solution. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM HTH-01-091 Stock Solution in DMSO
Materials:
-
HTH-01-091 powder (MW: 499.43 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Water bath or heat block set to 60°C
Procedure:
-
Calculate the mass of HTH-01-091 required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 499.43 g/mol = 0.00499 g = 4.99 mg
-
-
Weigh out the calculated amount of HTH-01-091 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (in this case, 1 mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
If solids persist, place the tube in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing.
-
Allow the solution to cool to room temperature. A clear solution should be observed.
-
Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80
This protocol is adapted from published formulations and aims to produce a 1.25 mg/mL solution.[1][3]
Materials:
-
12.5 mg/mL HTH-01-091 stock solution in DMSO (prepared as in Protocol 1)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (to prepare 1 mL of final formulation):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL HTH-01-091 stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is homogeneous and clear.
-
This formulation should be prepared fresh on the day of use.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of HTH-01-091 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of HTH-01-091 TFA, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and key experimental methodologies to ensure the accurate interpretation of research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1][2][3] It is cell-permeable and induces MELK degradation.[1][2] this compound is utilized in cancer research, particularly in the context of breast cancer.[1][2]
Q2: What are the known off-target kinases of this compound?
A2: While this compound is highly selective for MELK, it has been shown to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3] At a concentration of 1 µM, HTH-01-091 selectively inhibits 4% of the kinases in a broad kinase panel by over 90%.[1][3]
Q3: I am observing a phenotype in my experiment that is not consistent with MELK inhibition. Could this be an off-target effect?
A3: Yes, unexpected cellular phenotypes are often indicative of off-target effects. It is crucial to consider the known off-target profile of this compound and the signaling pathways they regulate. For instance, if you observe effects on inflammatory signaling or cell cycle regulation that are not directly attributable to MELK, you should investigate the potential involvement of kinases like PIM1, RIPK2, or CLK2.
Q4: How can I experimentally validate that the observed phenotype is due to an off-target effect?
A4: Several experimental approaches can be used to validate off-target effects. These include:
-
Using a structurally distinct MELK inhibitor: Comparing the phenotype induced by this compound with that of another MELK inhibitor with a different off-target profile can help distinguish on-target from off-target effects.
-
Rescue experiments: Overexpressing a drug-resistant mutant of MELK should rescue the on-target phenotype but not the off-target effects.
-
Direct measurement of off-target kinase activity: You can perform in vitro kinase assays or cellular assays to directly measure the effect of this compound on the activity of suspected off-target kinases.
-
Knockdown of the suspected off-target kinase: Using siRNA or shRNA to reduce the expression of the suspected off-target kinase should phenocopy the effect observed with this compound if that kinase is indeed the driver of the phenotype.
Q5: What concentration of this compound should I use to minimize off-target effects?
A5: It is recommended to perform a dose-response curve to determine the lowest effective concentration that inhibits MELK without significantly engaging off-target kinases. Comparing the IC50 values for MELK and the off-target kinases (see Table 1) can help in selecting an appropriate concentration range. Whenever possible, use concentrations that are potent for MELK inhibition but sub-optimal for off-target inhibition.
Quantitative Data Summary
Table 1: this compound Inhibitory Potency (IC50)
| Target Kinase | IC50 (nM) |
| MELK | 10.5[1][2][3] |
| PIM1 | 60.6[2] |
| DYRK4 | 41.8[2] |
| mTOR | 632[2] |
| CDK7 | 1230[2] |
Note: IC50 values for PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2 are not explicitly quantified in the provided search results but are identified as off-targets.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00[1][2] |
| BT-549 | 6.16[1][2] |
| HCC70 | 8.80[1][2] |
| ZR-75-1 | >10[1][2] |
| MCF7 | 8.75[1][2] |
| T-47D | 3.87[1][2] |
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Scenario 1: Unexpectedly High Cell Death or Toxicity
-
Possible Cause: Off-target inhibition of essential "housekeeping" kinases or other critical cellular proteins.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability: Determine the IC50 for cell viability and compare it to the IC50 for MELK inhibition. A significant discrepancy suggests off-target toxicity.
-
Consult Kinome Profiling Data: Review available kinase profiling data for this compound to identify potent inhibition of kinases known to be critical for cell survival.
-
Use a Structurally Distinct MELK Inhibitor: Compare the toxicity profile with another MELK inhibitor. If the toxicity is unique to this compound, it is likely an off-target effect.
-
Cell Line Titration: Test the compound on a panel of cell lines with varying expression levels of MELK and the suspected off-target kinases. A lack of correlation between MELK expression and toxicity points towards off-target effects.
-
Scenario 2: Phenotype Consistent with PIM Kinase Inhibition (e.g., altered cell survival, metabolism, or resistance to other therapies)
-
Possible Cause: this compound is inhibiting PIM1/2/3 kinases.
-
Troubleshooting Steps:
-
Validate PIM Inhibition: Perform a Western blot to analyze the phosphorylation status of known PIM substrates (e.g., BAD at Ser112, eIF4B at Ser406).[4] A decrease in phosphorylation would indicate PIM inhibition.
-
Use a PIM-specific Inhibitor: Treat cells with a known PIM inhibitor (e.g., AZD1208) to see if it phenocopies the effects of this compound.[5]
-
PIM Knockdown: Use siRNA or shRNA to knock down PIM1/2/3 and observe if the phenotype is replicated.
-
Scenario 3: Inflammatory Response or Altered NF-κB Signaling
-
Possible Cause: Off-target inhibition of RIPK2, a key mediator of NOD-like receptor signaling and NF-κB activation.
-
Troubleshooting Steps:
-
Assess NF-κB Activity: Use a reporter assay (e.g., luciferase reporter) to measure NF-κB transcriptional activity in the presence of this compound.
-
Analyze RIPK2 Signaling: Perform a Western blot to check for changes in RIPK2 ubiquitination or the phosphorylation of downstream targets like IκBα.
-
Use a RIPK2-specific Inhibitor: Compare the cellular phenotype with that induced by a specific RIPK2 inhibitor.
-
Experimental Protocols
Protocol 1: Radiometric Kinase Assay to Validate Off-Target Inhibition
This protocol provides a general framework for a radiometric kinase assay to determine the IC50 of this compound against a suspected off-target kinase.[6][7][8][9][10]
-
Materials:
-
Purified recombinant off-target kinase (e.g., PIM1, RIPK2)
-
Specific peptide substrate for the kinase
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper[6]
-
Phosphorimager
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its peptide substrate, and kinase buffer.
-
Add varying concentrations of this compound or a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Spot the reaction products onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and expose it to a phosphorimager screen.
-
Quantify the radioactivity to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound engages with a suspected off-target kinase within intact cells.[11][12][13][14][15]
-
Materials:
-
Cell line expressing the target kinase
-
This compound
-
PBS
-
Protease and phosphatase inhibitors
-
Thermal cycler
-
Western blotting reagents
-
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of the soluble target protein in each sample by Western blotting.
-
A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay provides a quantitative measure of compound binding to a target protein.[16][17][18][19]
-
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
-
Procedure:
-
Seed the cells in an assay plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add varying concentrations of this compound.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to the target protein.
-
Calculate the IC50 value for target engagement.
-
Visualizations
References
- 1. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | p90RSK2, a new MLCK mediates contractility in myosin light chain kinase null smooth muscle [frontiersin.org]
- 3. Activation of Pim Kinases Is Sufficient to Promote Resistance to MET Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 17. eubopen.org [eubopen.org]
- 18. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 19. NanoBRET® Target Engagement BET BRD Assays [promega.com]
Technical Support Center: Optimizing HTH-01-091 TFA for Accurate Experimental Results
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of HTH-01-091 trifluoroacetate (TFA) salt in experiments. HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a promising target in cancer research.[1][2][3] However, the presence of TFA, a remnant from the chemical synthesis and purification process, can significantly impact experimental outcomes.[1][4][5] This resource offers frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is HTH-01-091 and what is its mechanism of action?
HTH-01-091 is a potent and selective inhibitor of MELK, with an IC50 of 10.5 nM.[1][6] It functions by competing with ATP for binding to the MELK kinase domain.[3] While highly selective, HTH-01-091 has been shown to also inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][6]
Q2: Why is HTH-01-091 supplied as a TFA salt?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides and small molecules like HTH-01-091.[4][7] It aids in the cleavage of the compound from the solid-phase resin and improves the resolution during High-Performance Liquid Chromatography (HPLC) purification.[4] Consequently, the final product is often isolated as a TFA salt.
Q3: How can residual TFA affect my experiments?
Residual TFA can have a range of confounding effects on biological assays, even at nanomolar concentrations.[1][4] These effects include:
-
Direct Cytotoxicity: TFA can be toxic to cells, affecting viability and proliferation.[1][5]
-
Alteration of Cellular Signaling: It has been shown to inhibit the proliferation of certain cell types while stimulating others.[4][5]
-
Enzyme and Receptor Modulation: The acidity of TFA can alter the pH of assay solutions, potentially affecting enzyme activity and acting as an allosteric modulator of receptors.[2][4]
-
Physicochemical Alterations: TFA can affect the structure and solubility of the compound.[1][2]
Q4: What are the signs that TFA might be interfering with my HTH-01-091 experiments?
Common indicators of TFA interference include:
-
Poor data reproducibility between different batches of the compound.
-
Unexpected or inconsistent results in cell-based assays (e.g., viability, proliferation, signaling).
-
Discrepancies between your findings and published data for HTH-01-091.
-
A significant drop in the pH of your assay medium upon addition of HTH-01-091.
Q5: How can I minimize the impact of TFA in my experiments?
The most effective way to mitigate the effects of TFA is to perform a salt exchange, replacing the trifluoroacetate with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[7] It is also crucial to perform dose-response experiments with a vehicle control that includes the same final concentration of TFA as the highest concentration of HTH-01-091 used.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent cell viability or proliferation results | Residual TFA in the HTH-01-091 preparation may be exerting cytotoxic or proliferative effects.[1][5] | 1. Perform a TFA control: Test the effect of TFA alone on your cells at concentrations equivalent to those present in your HTH-01-091 solutions. 2. Perform a salt exchange: Exchange the TFA salt for HCl or acetate salt. 3. Source HTH-01-091 with low TFA content: Inquire with the supplier about the residual TFA levels in their product. |
| Poor reproducibility of experimental results | Variation in TFA content between different batches of HTH-01-091. The concentration of residual TFA can vary significantly, often ranging from 10% to 45% of the total peptide weight.[2][8] | 1. Quantify TFA content: If possible, determine the TFA concentration in each batch. 2. Standardize TFA concentration: If performing a salt exchange is not feasible, consider adding TFA to your vehicle control to match the concentration in your HTH-01-091 stock. |
| Unexpected changes in signaling pathways unrelated to MELK inhibition | Off-target effects of HTH-01-091 at high concentrations or non-specific effects of TFA.[1][2][6] | 1. Titrate HTH-01-091 concentration: Use the lowest effective concentration of HTH-01-091 to minimize off-target effects. 2. Include a TFA vehicle control: This will help differentiate the effects of TFA from the on-target and off-target effects of HTH-01-091. |
| Precipitation of HTH-01-091 in culture medium | The TFA salt form may affect the solubility of HTH-01-091 in your specific experimental buffer. | 1. Test different solvents for stock solution: HTH-01-091 is soluble in DMSO.[1][2] 2. Perform a salt exchange: The hydrochloride or acetate salt form may have different solubility characteristics. |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is a common method for replacing the TFA counter-ion with chloride.
Materials:
-
HTH-01-091 TFA salt
-
Hydrochloric acid (HCl), 100 mM solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the sample overnight until all liquid is removed.
-
To ensure complete exchange, repeat steps 1-5 two more times.
-
After the final lyophilization, reconstitute the HTH-01-091 HCl salt in the desired solvent (e.g., DMSO) for your experiments.
Protocol 2: Control Experiment for TFA Effects
To determine the baseline effect of TFA in your specific assay, it is essential to run a vehicle control that includes TFA.
Procedure:
-
Prepare a stock solution of TFA in the same solvent used for your HTH-01-091 stock solution (e.g., DMSO).
-
Determine the molar concentration of TFA in your highest concentration of HTH-01-091 working solution.
-
Prepare a series of dilutions for your vehicle control that match the TFA concentrations in your HTH-01-091 experimental dilutions.
-
Treat your cells or perform your assay with the TFA-containing vehicle control alongside your HTH-01-091-treated samples.
-
Subtract the effects observed in the TFA control from the effects observed with HTH-01-091 to isolate the specific activity of the inhibitor.
Visualizing the Workflow
A clear experimental workflow is crucial for optimizing the use of this compound. The following diagram illustrates the decision-making process and experimental steps.
Caption: Workflow for optimizing this compound concentration.
This guide provides a framework for addressing the potential challenges associated with using this compound salt. By carefully considering the effects of TFA and implementing appropriate controls or purification steps, researchers can ensure the generation of reliable and reproducible data.
References
Technical Support Center: HTH-01-091 & HTH-01-091 TFA Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of the MELK inhibitor, HTH-01-091, and its trifluoroacetate (TFA) salt. The information is presented in a question-and-answer format to address common concerns during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for HTH-01-091 and its TFA salt?
Proper storage is crucial to maintain the integrity and activity of HTH-01-091. Recommendations vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.
Q2: How long can I store HTH-01-091 stock solutions?
The stability of stock solutions is dependent on the storage temperature. For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: What solvents are recommended for dissolving HTH-01-091?
HTH-01-091 is soluble in DMSO.[3][4] For in vivo applications, a stock solution in DMSO can be further diluted with other co-solvents such as PEG300, Tween-80, and saline, or with corn oil.[3] It is important to first prepare a clear stock solution before adding co-solvents.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
Q4: I observed precipitation in my HTH-01-091 solution. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. If you observe precipitation, you can try to redissolve the compound by gentle warming or sonication.[1] However, it is crucial to ensure that the compound has not degraded. If you are uncertain, it is recommended to prepare a fresh solution. For in vivo experiments, it is always best to prepare the working solution freshly on the same day of use.[1]
Q5: Does HTH-01-091 degrade under normal experimental conditions?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of HTH-01-091.
-
Possible Cause 2: Low Cell Permeability or Efflux. While HTH-01-091 is reported to be cell-permeable[1][5], different cell lines may exhibit varying uptake or efflux rates.
-
Solution: Increase the incubation time or concentration of HTH-01-091. Verify compound uptake using analytical methods if possible.
-
-
Possible Cause 3: MELK Protein Levels. The cellular levels of the target protein, MELK, can influence the observed activity.
-
Solution: Confirm MELK expression levels in your cell line of interest by Western Blot.[1]
-
Issue 2: Precipitation observed during preparation of in vivo formulations.
-
Possible Cause 1: Solubility Limit Exceeded. The concentration of HTH-01-091 may be too high for the chosen solvent system.
-
Solution: Refer to the solubility data provided by the supplier.[3] It may be necessary to adjust the formulation by altering the ratios of co-solvents or by preparing a more dilute solution.
-
-
Possible Cause 2: Improper Mixing. The order of solvent addition can be critical.
-
Solution: Always start by preparing a clear stock solution in DMSO before adding other co-solvents sequentially.[1] Ensure thorough mixing after the addition of each solvent.
-
Data Summary
Table 1: Recommended Storage Conditions for HTH-01-091 and HTH-01-091 TFA
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [3][4][6] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [1][2][3][4] |
| In Solvent (DMSO) | -20°C | 1 month | [1][2][3][6] |
Experimental Protocols
While specific stability-indicating assays for HTH-01-091 are not publicly available, researchers can adapt standard analytical methods to assess the stability of their compound preparations.
Protocol: General Workflow for Assessing Compound Stability by HPLC
-
Preparation of Standards: Prepare a fresh stock solution of HTH-01-091 in an appropriate solvent (e.g., DMSO) and create a series of dilutions to serve as calibration standards.
-
Initial Analysis (Time 0): Analyze the freshly prepared solution of HTH-01-091 at the desired experimental concentration using a validated High-Performance Liquid Chromatography (HPLC) method. This will establish the initial purity and concentration.
-
Incubation: Store aliquots of the solution under the desired experimental conditions (e.g., different temperatures, pH values, or light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), remove an aliquot and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the HTH-01-091 peak at each time point to the initial (Time 0) analysis. A decrease in the main peak area and/or the appearance of new peaks may indicate degradation. Quantify the percentage of the remaining compound at each time point.
Visualizations
Caption: Recommended workflow for handling HTH-01-091.
Caption: Induced degradation of MELK by HTH-01-091.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
troubleshooting HTH-01-091 TFA experimental variability
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing experimental variability with HTH-01-091 TFA, a potent and selective maternal embryonic leucine zipper kinase (MELK) inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our cell proliferation IC50 values for this compound between experiments. What are the potential causes?
High variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[5][6][7] For this compound, potential causes can be broadly categorized into compound-specific effects, cell handling inconsistencies, and general assay setup issues.
-
Compound-Specific Issues: The Trifluoroacetate (TFA) salt formulation of this compound can interfere with biological assays.[8][9] Residual TFA can alter the pH of your culture medium and, depending on the cell type and concentration, may inhibit or stimulate cell proliferation, introducing significant experimental variability.[8][9][10]
-
Cell Culture Inconsistencies: The passage number and health of your cells are critical.[5][7] Cells at high passage numbers can exhibit altered growth rates and drug responses.[6] Inconsistent cell seeding density is another major contributor to variability.[6][11]
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or pipetting technique can lead to inconsistent results.[6][12]
Q2: Our cell viability results are inconsistent even in the vehicle control wells. Could the TFA be the culprit?
Yes, this is a strong possibility. Trifluoroacetic acid (TFA) is frequently used in the purification of synthetic compounds and can remain as a counter-ion in the final product.[8][13] It has been documented that residual TFA can impact cell viability assays, sometimes inhibiting cell growth and in other cases stimulating it.[9] This effect can be cell-line dependent and may occur even at nanomolar concentrations.[9][10] It is also a strong acid and can alter the pH of the assay medium, which in turn affects cell health and growth.[8]
Q3: How can we test if TFA is causing the variability in our experiments?
To determine if TFA is the source of your experimental variability, you can perform the following control experiment:
-
Prepare a TFA Salt Control: Create a solution of a simple TFA salt (like sodium trifluoroacetate) in your cell culture medium.
-
Dose-Response Curve: Test a range of concentrations of the TFA salt solution on your cells, parallel to your this compound experiment. The concentration range should bracket the amount of TFA present in your this compound experiments.
-
Assess Viability: Use your standard cell viability assay to measure the effect of the TFA salt alone on your cells.
-
Compare Results: If you observe a dose-dependent effect on cell viability with the TFA salt alone, it is highly likely that the TFA counter-ion is contributing to the variability you are seeing with this compound.[10]
Q4: What are the best practices for handling and preparing this compound to minimize variability?
To ensure consistency, adhere to the following guidelines:
-
Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: On the day of the experiment, prepare fresh dilutions of this compound from a single-use aliquot of the stock solution.
-
Consistent Pipetting: Use calibrated pipettes and consistent technique, especially when performing serial dilutions. Pre-wetting pipette tips can improve accuracy.[6]
-
Solubility: Ensure the compound is fully dissolved in your final assay medium. Precipitation of the compound will lead to inaccurate concentrations and high variability.
Troubleshooting Experimental Variability
The following table summarizes common sources of variability and provides specific troubleshooting steps.
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution.[6] |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[6] | |
| Edge effects in microplates | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[6] | |
| Drifting IC50 values between experiments | Cell passage number | Use cells within a consistent and low passage number range. Establish a cell banking system.[6][11] |
| Reagent degradation | Prepare fresh reagents and check expiration dates. Aliquot and store reagents properly.[6] | |
| TFA interference | Perform a TFA control experiment as described in Q3. Consider obtaining a salt-exchanged version of the compound if TFA effects are significant.[8][10] | |
| Low signal-to-noise ratio | Suboptimal cell density | Perform a cell titration experiment to determine the optimal seeding density for your assay.[6] |
| Incorrect incubation time | Optimize the incubation time for both the compound treatment and the final assay readout.[6] | |
| Assay interference | HTH-01-091 may interfere with certain assay readouts (e.g., fluorescence). Run appropriate controls to check for compound auto-fluorescence or inhibition of reporter enzymes.[14] |
Experimental Protocols
Cell Proliferation Assay (Based on available data for HTH-01-091)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on breast cancer cell lines such as MDA-MB-468.[1][4]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. A typical concentration range would be from 0.001 µM to 10 µM.[1]
-
Incubation: Incubate the plate for the desired duration, for example, 3 days.[1][4]
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial ATP-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visual Guides
Signaling Pathway of HTH-01-091
Caption: this compound inhibits MELK kinase activity.
Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for cell-based assays.
Troubleshooting Logic for Experimental Variability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. mt.com [mt.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
impact of TFA salt on HTH-01-091 activity
Topic: Impact of TFA Salt on HTH-01-091 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HTH-01-091, particularly when formulated as a trifluoroacetate (TFA) salt.
HTH-01-091 Activity Profile
HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] However, it also exhibits activity against other kinases. Understanding its selectivity profile is crucial for interpreting experimental results.
Table 1: Biochemical IC50 Values of HTH-01-091
| Target | IC50 (nM) |
| MELK | 10.5[1][2][3] |
| DYRK4 | 41.8[1] |
| PIM1 | 60.6[1] |
| mTOR | 632[1] |
| CDK7 | 1230[1] |
Note: HTH-01-091 also shows inhibitory activity against PIM2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3] At a concentration of 1 µM, HTH-01-091 was found to selectively inhibit 4% of over 140 kinases tested by more than 90%.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a TFA salt and why is my HTH-01-091 formulated with it?
A: TFA (trifluoroacetic acid) is a strong acid commonly used during the synthesis and purification of small molecules and peptides, particularly in reverse-phase high-performance liquid chromatography (HPLC).[4] It acts as an ion-pairing agent, improving the separation and purity of the final compound. As a result, the purified HTH-01-091 is often isolated as a TFA salt.
Q2: Can the TFA salt affect the biological activity of HTH-01-091?
A: While there is no specific data on the effect of TFA on HTH-01-091, studies on other compounds, particularly peptides, have shown that residual TFA can influence experimental outcomes.[5][6] Potential effects include altered cell viability, changes in the compound's secondary structure, and direct interference with cellular assays.[6] For instance, TFA has been reported to inhibit cell proliferation in some cell types at nanomolar concentrations.
Q3: I am observing lower potency (higher IC50) in my cellular assays than expected. Could the TFA salt be the cause?
A: It is possible. TFA has been shown to affect cell proliferation and viability, which could mask the true potency of HTH-01-091 in assays that rely on these readouts.[6] It is also conceivable that the TFA counter-ion could subtly alter the conformation or solubility of HTH-01-091 in your specific assay buffer, potentially impacting its interaction with the MELK kinase.
Q4: My cell viability assays show inconsistent results or unexpected toxicity. Could this be related to the TFA salt?
A: Yes, TFA itself can be cytotoxic at certain concentrations and its effects can vary between different cell lines.[7] This can lead to variability in cell-based assays and may be misinterpreted as an effect of HTH-01-091.[6] It is advisable to run a vehicle control that includes TFA at a concentration equivalent to that in your highest concentration of HTH-01-091 to assess the baseline effect of the TFA salt on your cells.
Q5: How can I be sure that the observed effects are from HTH-01-091 and not the TFA salt?
A: The best approach is to perform control experiments. This could involve comparing the activity of the HTH-01-091 TFA salt with a batch of HTH-01-091 that has had the TFA exchanged for a more biologically benign counter-ion, such as hydrochloride (HCl). If a significant difference in activity is observed, it is likely that the TFA salt is influencing your results.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with this compound Salt
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lower than expected potency in cellular assays | TFA-induced cytotoxicity masking the inhibitor's effect. Altered solubility or conformation of HTH-01-091 due to TFA. | Run a TFA-only vehicle control to assess its impact on cell viability. Perform a counter-ion exchange to replace TFA with HCl and repeat the assay. Test the inhibitor in a cell-free biochemical kinase assay to see if potency is restored. |
| High variability or unexpected results in cell viability assays (e.g., MTT, MTS) | Direct effect of TFA on cellular metabolism or proliferation.[6] | Include a TFA-only control at equivalent concentrations. Use a different viability assay that is less susceptible to metabolic interference. Consider exchanging the TFA salt for an HCl salt. |
| Poor solubility of HTH-01-091 in aqueous buffers | The TFA salt form may affect the physicochemical properties of the compound. | Try preparing stock solutions in an organic solvent like DMSO and then diluting into your aqueous buffer. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent-induced effects. Sonication may help to dissolve the compound. |
| Discrepancy between biochemical and cellular assay results | TFA interference in the cellular environment. Poor cell permeability of the TFA salt form. | Test the effect of TFA alone on your cells. Perform a counter-ion exchange and re-evaluate cellular activity. |
Experimental Protocols
Protocol 1: Testing the Effect of TFA Salt on HTH-01-091 In Vitro Kinase Activity
This protocol allows for a direct comparison of the this compound salt with a TFA-free form (e.g., HCl salt) in a biochemical kinase assay.
Materials:
-
This compound salt
-
HTH-01-091 HCl salt (prepared using Protocol 2 or 3)
-
Recombinant MELK kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of both this compound salt and HTH-01-091 HCl salt in kinase buffer.
-
In a 96-well plate, add the recombinant MELK kinase to each well.
-
Add the serially diluted compounds to the wells. Include a "no inhibitor" control.
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature and time for the MELK kinase assay.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Plot the dose-response curves for both the TFA and HCl salts and calculate their respective IC50 values. A significant shift in the IC50 value for the TFA salt would indicate interference.
Protocol 2: TFA/HCl Salt Exchange via Lyophilization
This method is used to replace the TFA counter-ion with chloride.
Materials:
-
This compound salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Flash-freeze the solution, preferably in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[8]
-
After the final lyophilization, the resulting HTH-01-091 HCl salt can be reconstituted in the desired buffer for your experiment.
Protocol 3: TFA/Acetate Exchange using Ion-Exchange Chromatography
This is an alternative method for removing TFA and replacing it with acetate.
Materials:
-
This compound salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the amount of TFA in your sample.[8]
-
Equilibrate the column by eluting it with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Dissolve the this compound salt in distilled water and apply it to the prepared column.
-
Elute the column with distilled water and collect the fractions containing HTH-01-091. The TFA will remain bound to the resin.
-
Combine the fractions containing the product and lyophilize to obtain the final HTH-01-091 acetate salt.[8]
Visualizations
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
avoiding HTH-01-091 TFA precipitation in media
Topic: Avoiding HTH-01-091 TFA Precipitation in Media
Welcome to the technical support center for HTH-01-091. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting the precipitation of HTH-01-091 trifluoroacetate (TFA) salt in cell culture media, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of a test compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1] The following guide addresses common causes of this compound precipitation and provides effective solutions.
Q1: Why does my this compound precipitate when added to cell culture media?
A: Precipitation of this compound upon dilution into aqueous-based cell culture media is often due to a combination of factors:
-
Low Aqueous Solubility: HTH-01-091 is a hydrophobic molecule with limited solubility in aqueous solutions.[2] When the dimethyl sulfoxide (DMSO) stock solution is diluted, the compound can crash out as it comes into contact with the aqueous environment.[3]
-
TFA Salt Properties: The trifluoroacetate (TFA) counter-ion can influence the compound's overall solubility characteristics. While TFA itself is miscible with water, the salt form of the compound may have lower solubility in the complex, buffered environment of cell culture media compared to the free base.[4][5]
-
Improper Dilution Technique: Adding the concentrated DMSO stock directly and quickly into the full volume of media can create localized areas of high concentration that exceed the solubility limit, causing immediate precipitation.[2]
-
Media Composition and pH: The salts, proteins, and pH of the cell culture medium can interact with the compound, reducing its solubility.[1] The CO2 environment in an incubator can also alter media pH, further affecting the stability of pH-sensitive compounds.[1]
Q2: What is the best practice for preparing this compound solutions to avoid precipitation?
A: Following a systematic preparation and dilution protocol is critical. The key is to gradually introduce the compound to the aqueous environment.
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-25 mM).[6][7] Ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.[6][8]
-
Pre-warm the Culture Medium: Always warm your cell culture medium to 37°C before adding the compound. Many compounds are less soluble at lower temperatures.[1]
-
Use a Serial Dilution Method: Instead of adding the stock directly to your final culture volume, perform serial dilutions. First, make an intermediate, high-concentration solution in a small volume of pre-warmed media. Then, add this intermediate solution to the final volume of media to achieve the desired concentration.
-
Mix Gently but Thoroughly: When diluting, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid and uniform dispersion.[1]
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% and ideally below 0.1%, as DMSO can have physiological effects on cells.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Data Summary
The solubility of HTH-01-091 is highly dependent on the solvent system. Proper stock solution preparation in an appropriate solvent is the first step in avoiding precipitation.
| Solvent/System | Reported Solubility | Concentration (Molar) | Notes |
| In Vitro | |||
| DMSO | 12.5 mg/mL[6] | ~25.03 mM | Requires sonication, warming, and heating to 60°C for full dissolution.[6] |
| DMSO | 5 mg/mL[7] | ~10.01 mM | Sonication is recommended.[7] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[6][8] | ~2.50 mM | A clear solution is achievable.[6][8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL[6][8] | ~2.50 mM | A clear solution is achievable.[6][8] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL[6][8] | ~2.50 mM | A clear solution is achievable.[6][8] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains in solution in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Pre-warm Medium: Place an aliquot of your cell culture medium in a 37°C incubator or water bath for at least 30 minutes.
-
Prepare Serial Dilutions: a. In a series of sterile tubes, add pre-warmed medium. b. To create a 100 µM solution, add 1 µL of the 10 mM stock solution to 99 µL of medium (1:100 dilution). Vortex gently immediately. This keeps the final DMSO concentration at 1%. c. Perform 2-fold serial dilutions by transferring 50 µL from the 100 µM tube to a new tube containing 50 µL of fresh, pre-warmed media to yield concentrations of 50 µM, 25 µM, 12.5 µM, and so on.
-
Incubate: Place the tubes/plate in a 37°C, 5% CO₂ incubator for a period relevant to your experiment (e.g., 2-4 hours).
-
Visual Inspection: After incubation, carefully observe each tube for any signs of cloudiness or visible precipitate.
-
Microscopic Examination: Place a small drop from each dilution onto a microscope slide and examine under 10x or 20x magnification. Look for the presence of crystalline structures, which indicates precipitation.
-
Determine Solubility Limit: The highest concentration that remains clear and free of crystals under the microscope is the maximum working soluble concentration for your specific experimental conditions.
Visual Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Can the TFA counter-ion itself affect my cells? A: Yes. Residual TFA from the synthesis and purification process can have direct biological effects.[10] Studies have shown that TFA can inhibit the proliferation of cells like osteoblasts and chondrocytes at concentrations as low as 10-100 nM.[11][12] In other cases, it has been reported to stimulate cell growth.[10][11] Therefore, it is crucial to run a vehicle control and potentially a control with a biologically inert TFA salt (like sodium trifluoroacetate) to distinguish the effects of HTH-01-091 from the effects of the TFA counter-ion.
Q2: My stock solution in DMSO is cloudy or has formed crystals after storage. What should I do? A: This may happen if the DMSO has absorbed water, which significantly decreases the solubility of many compounds, or if the stock has undergone freeze-thaw cycles.[13] First, try gently warming the stock to 37°C and sonicating to redissolve the compound.[6] If precipitation persists, it is best to prepare a fresh stock solution from the powder to ensure accurate concentration. It is good practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
Q3: I still see precipitation even when following the protocol. What else could be the cause? A: If you have optimized the dilution and concentration, consider the media itself. High concentrations of salts or certain proteins in serum can reduce compound solubility.[1] You could test the compound's solubility in a simpler buffered solution (like PBS) or in media with a lower serum concentration to identify if a specific media component is the issue. Also, ensure your incubator has proper humidity control to prevent evaporation, which would concentrate the compound over time.
Q4: Should I filter the final medium to remove the precipitate? A: No. Filtering the medium after adding the compound will remove the precipitated active ingredient, resulting in an unknown and lower-than-intended final concentration.[3] This will lead to inaccurate experimental results. The primary goal should always be to prevent precipitation from occurring in the first place.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ziath.com [ziath.com]
Technical Support Center: HTH-01-091 TFA Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HTH-01-091 TFA, a potent and selective Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, particularly concerning unexpected cell responses or signs of resistance.
Issue 1: Reduced or No Antiproliferative Effect of this compound in Cancer Cell Lines
-
Question: My cancer cell line, which was expected to be sensitive, is showing minimal or no response to this compound in a cell viability assay. What could be the reason?
-
Answer: Several factors could contribute to a lack of antiproliferative effects. Here's a step-by-step troubleshooting guide:
-
Confirm MELK Expression and Dependency:
-
Problem: The role of MELK in the proliferation of all cancer cell types is a subject of ongoing research and some debate. Some studies suggest that while MELK is overexpressed in many cancers, it may not be essential for the proliferation of all cancer cell lines.
-
Troubleshooting Step: Perform a Western blot to confirm the expression level of MELK in your cell line. To investigate dependency, consider using siRNA or shRNA to knock down MELK and observe the effect on cell proliferation. If MELK knockdown does not impact proliferation, your cell line may be MELK-independent, and thus insensitive to this compound's on-target effects.
-
-
Investigate Off-Target Effects:
-
Problem: this compound is a selective MELK inhibitor, but it also inhibits other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1] The antiproliferative effects observed could be due to inhibition of these off-targets.
-
Troubleshooting Step: If your cell line is not sensitive, it may lack dependency on these off-target kinases. Review the literature for the role of these kinases in your specific cancer type.
-
-
Assess Compound Integrity and Cellular Uptake:
-
Problem: The compound may have degraded, or it may not be effectively entering the cells.
-
Troubleshooting Step: Ensure proper storage of this compound as recommended by the supplier. To confirm cell permeability and target engagement, you can perform a cellular thermal shift assay (CETSA) or an in-cell Western blot to assess the degradation of MELK, which is a known consequence of HTH-01-091 binding.[1]
-
-
Issue 2: Development of Acquired Resistance to this compound
-
Question: My cancer cell line was initially sensitive to this compound, but after prolonged treatment, it has become resistant. What are the potential mechanisms?
-
Answer: Acquired resistance to kinase inhibitors is a common phenomenon in cancer therapy.[2] While specific mechanisms for HTH-01-091 are not yet fully elucidated, here are potential avenues to investigate based on general principles of kinase inhibitor resistance:
-
Upregulation of Bypass Signaling Pathways:
-
Hypothesis: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream survival pathways.[2] Given that HTH-01-091 also inhibits PIM kinases, which are involved in cell survival and drug resistance, alterations in pathways regulated by PIM kinases are a plausible mechanism.[3][4]
-
Investigative Approach:
-
Phospho-proteomic screening: Compare the phospho-proteomes of sensitive and resistant cells to identify upregulated signaling pathways.
-
Western Blot Analysis: Examine the activation status of key survival pathways such as PI3K/Akt/mTOR and MAPK/ERK in both sensitive and resistant cell lines.[5]
-
-
-
Alterations in the Drug Target (MELK):
-
Hypothesis: Mutations in the kinase domain of MELK could prevent the binding of this compound. This is a common resistance mechanism for other kinase inhibitors.[6]
-
Investigative Approach:
-
Sanger sequencing: Sequence the MELK gene in resistant clones to identify potential mutations in the ATP-binding pocket.
-
-
-
Increased Drug Efflux:
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Investigative Approach:
-
RT-qPCR and Western Blot: Analyze the expression levels of common drug transporters like ABCB1 (MDR1) and ABCG2 (BCRP) in sensitive versus resistant cells.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 10.5 nM.[1] It is cell-permeable and causes the degradation of the MELK protein upon binding.[1]
Q2: Are there known off-targets for this compound that could influence experimental outcomes?
A2: Yes, this compound has been shown to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1] The PIM kinases, in particular, are implicated in cancer cell proliferation, survival, and drug resistance, which could contribute to the biological effects of this compound.[3][4]
Q3: My cell viability assay results with this compound are not consistent. What should I check?
A3: Inconsistent results can arise from several factors:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded for each experiment, as this can affect the final cell density and drug response.
-
Compound Stability: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Assay Duration: The antiproliferative effects of this compound have been evaluated at 3 and 7 days post-treatment. Ensure your assay duration is appropriate for your cell line's doubling time.
Q4: How can I generate an this compound-resistant cell line for my studies?
A4: A common method for generating resistant cell lines is through continuous exposure to escalating doses of the drug. Start by treating the parental cell line with the IC50 concentration of this compound. As the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor. This process can take several months.
Quantitative Data
Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) after 3 days |
| MDA-MB-468 | Basal-like | 4.00 |
| BT-549 | Basal-like | 6.16 |
| HCC70 | Basal-like | 8.80 |
| ZR-75-1 | Luminal | >10 |
| MCF7 | Luminal | 8.75 |
| T-47D | Luminal | 3.87 |
Data sourced from MedchemExpress.[1]
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| MELK | 10.5 |
| DYRK3 | 41.8 |
| RIPK2 | 42.5 |
| PIM1 | 60.6 |
| smMLCK | 108.6 |
| mTOR | 632 |
| PIK3CA | 962 |
| CDK7 | 1230 |
| GSK3A | 1740 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet Staining)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde or 100% methanol for 15-20 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Western Blot for MELK and Downstream Targets
This protocol is for detecting changes in protein expression and phosphorylation status in response to this compound treatment.[9][10][11]
-
Cell Lysis: Treat cells with this compound for the desired time and dose. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein (e.g., MELK, phospho-FOXM1, total FOXM1, p-Akt, Akt, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in response to this compound treatment using flow cytometry.[12][13][14][15][16]
-
Cell Treatment: Treat cells with this compound and appropriate controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: MELK signaling pathway and the inhibitory action of this compound.[17]
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies[v1] | Preprints.org [preprints.org]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 9. peakproteins.com [peakproteins.com]
- 10. biomol.com [biomol.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of HTH-01-091 TFA in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing HTH-01-091 TFA, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). While a valuable tool in cancer research, understanding and mitigating its cytotoxic effects on normal, non-cancerous cells is critical for the accurate interpretation of experimental results and for preclinical development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
FAQs: Understanding and Troubleshooting this compound Cytotoxicity
Q1: What is the primary mechanism of action of this compound and how might it cause cytotoxicity in normal cells?
A1: this compound is a potent and selective inhibitor of MELK, a serine/threonine kinase often overexpressed in various cancers and implicated in cell cycle regulation and proliferation. The intended therapeutic effect in cancer cells is to disrupt these processes, leading to cell cycle arrest and apoptosis. However, MELK also plays roles in normal cell function, and its inhibition can inadvertently affect healthy cells.
Additionally, this compound has known off-target activities against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2. Inhibition of these kinases, which are involved in various cellular processes including cell survival and inflammation, could contribute to unintended cytotoxicity in normal cells.
Q2: I am observing high levels of cell death in my normal cell line cultures when using this compound at concentrations reported to be effective in cancer cell lines. What is the likely cause and how can I address it?
A2: It is a common observation that primary and non-transformed cell lines are more sensitive to kinase inhibitors than immortalized cancer cell lines. The high cytotoxicity you are observing is likely due to one or a combination of the following factors:
-
Concentration is too high for your specific cell type: The effective concentration in cancer cells may be toxic to your normal cells.
-
On-target toxicity: Inhibition of MELK in normal cells may disrupt essential cellular functions.
-
Off-target effects: Inhibition of other kinases by this compound could be inducing cell death.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific normal cell line. This will establish the therapeutic window for your experiments. A detailed protocol is provided below.
-
Optimize Treatment Duration: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal exposure time that achieves the desired effect with minimal toxicity.
-
Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1% for DMSO).
-
Consider Off-Target Effects: If cytotoxicity persists at low, on-target concentrations, consider that off-target kinase inhibition may be the cause.
Q3: What are the known IC50 values for this compound in cancer cell lines?
A3: Publicly available data on the cytotoxicity of this compound in normal cell lines is limited. However, its anti-proliferative activities have been characterized in a panel of breast cancer cell lines. This data can serve as a starting point for designing your dose-response experiments in normal cells, though you should anticipate that normal cells may be more sensitive.
| Cell Line (Breast Cancer) | IC50 (µM) after 3 days |
| MDA-MB-468 | 4.00 |
| BT-549 | 6.16 |
| HCC70 | 8.80 |
| ZR-75-1 | >10 |
| MCF7 | 8.75 |
| T-47D | 3.87 |
Q4: Are there any strategies to proactively protect my normal cells from this compound-induced cytotoxicity?
A4: One promising strategy is to induce a temporary and reversible cell cycle arrest in normal cells before exposing them to the cytotoxic agent. Since many kinase inhibitors, including those targeting cell cycle-related kinases, are most effective against actively dividing cells, rendering normal cells quiescent can reduce their susceptibility to the drug's effects.
Potential Protective Strategy: Inducing Quiescence
-
Serum Starvation: Culturing normal cells in a low-serum medium for a period before this compound treatment can induce a G0/G1 cell cycle arrest.
-
Contact Inhibition: Growing normal cells to full confluency can also induce cell cycle arrest.
It is important to empirically determine the optimal conditions for inducing and reversing cell cycle arrest for your specific cell line to ensure that the protective effect does not compromise the overall experimental goals.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Normal Adherent Cells
This protocol outlines a method to determine the concentration of this compound that inhibits the growth of a normal cell population by 50% using a standard MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your normal adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
This flow cytometry-based protocol helps to distinguish between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cells treated with this compound at various concentrations and a vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from your culture plates.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizing Key Concepts and Workflows
Caption: Mechanism of action and potential outcomes of this compound treatment.
Caption: Troubleshooting workflow for high cytotoxicity of this compound.
Technical Support Center: Trifluoroacetic Acid (TFA) Removal
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my sample?
Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2] However, residual TFA in the final sample can be detrimental for several reasons:
-
Biological Activity: TFA can alter the secondary structure and solubility of peptides, which can impact their biological function.[1] It may also interfere with cellular assays and exhibit toxicity in in vivo studies.[1]
-
Physicochemical Properties: The presence of TFA as a counter-ion affects the mass and conformation of the peptide, potentially leading to inaccuracies in quantification and characterization.[1]
-
Assay Interference: TFA's acidity can alter the pH of assay buffers, which could affect enzyme kinetics or denature proteins.[1] For sensitive applications, reducing TFA levels to less than 1% is often required.[1]
Q2: What are the common methods for removing TFA from a sample?
Several methods are available for TFA removal, each with its own advantages and disadvantages. The choice of method depends on the properties of the sample (e.g., peptide sequence, hydrophobicity), the required final purity, and the scale of the process.[1] The most common techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl) via Lyophilization: This widely used method involves replacing the TFA counter-ion with a more biologically benign one, like chloride.[1][3]
-
Ion-Exchange Chromatography: This technique uses a resin to bind the sample while the TFA is washed away. The sample is then eluted with a different salt solution.[1][4]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for sample preparation, synthesis, and purification to effectively remove TFA.[5]
-
Precipitation: This method involves precipitating the sample from a solution in which TFA is soluble, thus separating the two.[1][6]
-
Reverse-Phase HPLC (RP-HPLC) with an Alternative Acid: The sample can be re-chromatographed using a mobile phase containing a different, more volatile, or biocompatible acid, such as acetic acid or formic acid.[2][7]
Troubleshooting Guides
Q3: I have performed multiple rounds of lyophilization with HCl, but I still detect TFA in my sample. What should I do?
This is a common issue, as TFA can be stubbornly bound to positively charged residues in peptides.[1] Here are a few troubleshooting steps:
-
Increase the Number of Cycles: Some samples may require additional lyophilization cycles to effectively remove the TFA.
-
Optimize HCl Concentration: Ensure the final HCl concentration is within the optimal range (typically 2 mM to 10 mM) to facilitate complete TFA exchange without modifying the peptide.[3][8]
-
Consider an Alternative Method: If repeated lyophilization is ineffective, ion-exchange chromatography may be a more suitable approach for your specific sample.[1]
Q4: My peptide is precipitating out of solution during the HCl exchange process. How can I prevent this?
Changes in pH and counter-ion composition can affect peptide solubility.[1] To prevent precipitation, consider the following:
-
Adjust the Solvent: Instead of dissolving the peptide in pure distilled water, try using a buffer such as a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl).[1][3]
-
Lower the Peptide Concentration: Dissolving the peptide at a lower concentration can help maintain its solubility throughout the process.[1]
-
Screen Different Buffers: If precipitation persists, it may be necessary to perform a solubility test with a variety of buffers to identify the optimal conditions for your peptide.[1]
Q5: The yield of my peptide is very low after TFA removal. What are the potential causes?
Peptide loss during post-purification processing is a known issue.[1] Several factors can contribute to low yield:
-
Handling Losses: Be mindful of losses during transfers between tubes and during lyophilization. Ensure all peptide material is fully dissolved and transferred at each step.[1]
-
Precipitation: As mentioned previously, peptide precipitation can lead to significant loss if the precipitated material is not fully recovered.[1]
-
Inherent Method Losses: Some methods, like ion-exchange chromatography, can have inherent losses due to irreversible binding to the resin or incomplete elution. Salt exchange procedures can also result in a 20-30% loss of peptide.[1][2]
Quantitative Data Comparison
The efficiency of TFA removal can vary significantly between different methods. The following table summarizes the reduction in TFA content that can be achieved with various techniques.
| Method | Starting TFA:Peptide Molar Ratio | TFA:Peptide Molar Ratio After Treatment |
| Lyophilization with 2-10 mM HCl (3 cycles) | >1 | <0.05 |
| Ion-Exchange Chromatography (Strong Anion Exchange) | >1 | <0.01 |
| Solid-Phase Extraction (SPE) | >1 | <0.1 |
| RP-HPLC with Acetic Acid | >1 | <0.05 |
Note: The efficiency of TFA removal can be peptide-dependent. The values presented are typical but may vary.
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This protocol describes the replacement of TFA counter-ions with chloride ions.
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL. A phosphate buffer (50mM phosphate, 100mM NaCl) can be used as an alternative to improve solubility.[3][8]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][8] An insufficient concentration of HCl may result in an incomplete exchange, while a concentration that is too high could lead to peptide modification.[3][8]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3][8]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[1][3]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[1][3]
-
Repeat Cycles: Re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[3][8]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[1][3]
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This method is particularly useful for peptides that are sensitive to acidic conditions.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Use a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[1][4]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[1][4]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[1][4]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[1][4]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin.[1][4]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[1][4]
Visualizations
Caption: Overview of common TFA removal workflows.
Caption: Detailed workflow for TFA removal via lyophilization.
Caption: Detailed workflow for TFA removal via ion-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. cypress-international.com [cypress-international.com]
- 6. peptide.com [peptide.com]
- 7. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 8. lifetein.com [lifetein.com]
Navigating HTH-01-091 TFA: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the MELK inhibitor, HTH-01-091 TFA. We address potential challenges and provide clear protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1] It functions by binding to the ATP-binding pocket of MELK, thereby preventing phosphorylation of its substrates. While highly selective, it's important to be aware of its potential off-target effects.
Q2: What are the known off-target kinases for HTH-01-091?
At a concentration of 1 µM, HTH-01-091 has been shown to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, with greater potency than its inhibition of MELK in some kinase profiling panels.[1][2] Researchers should consider these off-target effects when designing experiments and interpreting results.
Q3: I am observing unexpected results or high variability in my experiments. What could be the cause?
Inconsistencies in experimental outcomes can arise from several factors:
-
Compound Solubility: this compound may precipitate or exhibit phase separation if not properly dissolved. Following recommended solubilization protocols is critical for accurate dosing.
-
Cell Line Variability: The anti-proliferative effects of HTH-01-091 can vary significantly between different breast cancer cell lines. For example, it has been shown to have minimal anti-proliferative effects in some basal-like breast cancer cells.[3]
-
Assay Conditions: Factors such as incubation time, cell density, and reagent concentrations can all influence the observed activity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Improper solubilization technique. | Use one of the validated solvent protocols. Gentle heating and/or sonication can be used to aid dissolution. Prepare fresh working solutions for in vivo experiments on the day of use.[1] |
| Inconsistent IC50 values across experiments | Variation in assay parameters or cell health. | Standardize cell seeding density and treatment duration. Ensure consistent DMSO concentrations across all wells. Regularly check cell viability and morphology. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability or rapid degradation of the compound. | HTH-01-091 is cell-permeable and has been shown to cause MELK degradation.[1][3] However, the extent and rate of these effects can be cell-line dependent. Consider performing a time-course experiment to determine the optimal treatment duration. |
| Unexpected off-target effects observed | Inhibition of other kinases by HTH-01-091. | Refer to the known off-target profile of HTH-01-091.[1][2] Use knockout/knockdown cell lines for the suspected off-target kinase to validate its role in the observed phenotype. |
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of HTH-01-091 against MELK.
-
Reagents: Recombinant human MELK enzyme, ATP, substrate peptide (e.g., AMARA peptide), this compound stock solution (in DMSO), kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add MELK enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be used to verify that HTH-01-091 binds to MELK in a cellular context.
-
Cell Culture: Grow cells (e.g., MDA-MB-468) to 80-90% confluency.
-
Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest and lyse the cells. Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blotting: Analyze the supernatant (soluble protein fraction) by Western blotting using an anti-MELK antibody.
-
Data Analysis: Increased thermal stability of MELK in the presence of this compound indicates target engagement.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| MELK IC50 | 10.5 nM | Biochemical Assay | [1] |
| Off-Target Kinases Inhibited >90% at 1 µM | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | Radiometric Kinase Assay Panel | [2] |
| Anti-proliferative Effect | Minor in breast cancer cells | 3-day proliferation assay | [1] |
Visualizing Experimental Workflows and Pathways
Caption: General experimental workflow for this compound studies.
Caption: Simplified signaling interaction of HTH-01-091.
References
Validation & Comparative
A Comparative Guide to MELK Inhibitors: HTH-01-091 TFA versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
Maternal embryonic leucine zipper kinase (MELK) has emerged as a compelling target in oncology, implicated in various cellular processes critical for cancer progression, including cell cycle regulation, apoptosis, and spliceosome assembly.[1][2] The pursuit of potent and selective MELK inhibitors is an active area of research. This guide provides an objective comparison of HTH-01-091 TFA with other prominent MELK inhibitors, namely OTSSP167, NVS-MELK8a, and MRT199665, supported by experimental data to inform research and development decisions.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity profile across the human kinome. The following tables summarize the biochemical IC50 values and selectivity data for this compound and its comparators.
Table 1: Biochemical IC50 Values against MELK
| Inhibitor | MELK IC50 (nM) |
| This compound | 10.5 |
| OTSSP167 | 0.41 |
| NVS-MELK8a | 2 |
| MRT199665 | 29 |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase Panel Size | Concentration (µM) | % of Kinases Inhibited >90% | Key Off-Targets |
| This compound | 141 | 1 | 4% | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 |
| OTSSP167 | 140 | 1 | 67% | Aurora B, BUB1, Haspin, MAP2K7 |
| NVS-MELK8a | 456 | 1 | ~1.5% (7 kinases) | FLT3, Haspin, PDGFRα |
| MRT199665 | Not specified | Not specified | Pan-AMPK family inhibitor | MARK1/2/3/4, SIK1/2/3, AMPKα1/α2 |
This compound demonstrates potent inhibition of MELK with an IC50 of 10.5 nM.[3] While OTSSP167 is the most potent inhibitor in this comparison, it exhibits a broad off-target profile, inhibiting 67% of the kinases in a 140-kinase panel by over 90% at a 1 µM concentration.[3] This lack of selectivity can complicate the interpretation of cellular phenotypes and may lead to off-target toxicities. In contrast, this compound shows a significantly improved selectivity profile, inhibiting only 4% of the kinases in a similar panel under the same conditions.[3] NVS-MELK8a also displays high selectivity, inhibiting only 7 out of 456 kinases by more than 85% at 1 µM.[4][5] MRT199665, while a potent MELK inhibitor, is a pan-AMPK-related kinase inhibitor, indicating a broader spectrum of activity within this kinase family.[6][7]
Cellular Activity: Antiproliferative Effects in Breast Cancer Cell Lines
The translation of biochemical potency to cellular efficacy is a critical step in drug development. The following table compares the antiproliferative activity of the MELK inhibitors across a panel of human breast cancer cell lines.
Table 3: Antiproliferative IC50 Values (µM) in Breast Cancer Cell Lines (3-Day Assay)
| Cell Line | This compound | OTSSP167 | NVS-MELK8a |
| MDA-MB-468 | 4.00 | 0.014 | 5.41 |
| BT-549 | 6.16 | 0.021 | 8.05 |
| HCC70 | 8.80 | 0.034 | 5.99 |
| ZR-75-1 | >10 | 0.055 | >10 |
| MCF7 | 8.75 | 0.035 | 6.06 |
| T-47D | 3.87 | 0.106 | >10 |
While OTSSP167 demonstrates potent low nanomolar antiproliferative activity, this is likely attributable to its broad kinase inhibition profile. This compound and the highly selective NVS-MELK8a exhibit more modest, micromolar antiproliferative effects in these cell lines. This suggests that the profound effects of OTSSP167 may not be solely due to MELK inhibition and highlights the importance of using selective inhibitors like this compound and NVS-MELK8a to probe the specific role of MELK in cancer cell proliferation.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the MELK enzyme, the specific substrate (e.g., AMARA peptide), and ATP in a kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the MELK inhibitors or DMSO for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Western Blot for MELK Degradation
Western blotting is used to detect the levels of specific proteins in a cell lysate, in this case, to assess the degradation of MELK protein upon inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the MELK inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MELK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of MELK protein.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified MELK signaling pathway.
Caption: Experimental workflow for kinase inhibitor profiling.
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe NVS-MELK8a | Chemical Probes Portal [chemicalprobes.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Selectivity Analysis of MELK Inhibitors: HTH-01-091 TFA vs. OTSSP167
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK): HTH-01-091 TFA and OTSSP167. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate an informed assessment of these compounds for research and drug development purposes.
Selectivity Profile Comparison
This compound and OTSSP167, both potent inhibitors of MELK, exhibit markedly different selectivity profiles across the human kinome. While OTSSP167 demonstrates higher potency for MELK, it has been shown to have significant off-target effects. In contrast, this compound displays a more selective inhibition profile.
Quantitative Selectivity Data
The following table summarizes the key selectivity metrics for this compound and OTSSP167.
| Metric | This compound | OTSSP167 |
| MELK IC50 | 10.5 nM[1][2][3] | 0.41 nM[4][5] |
| Kinome Selectivity (1 µM) | Inhibits 4% of 141 kinases by >90%[2] | Inhibits 67% of 141 kinases by >90%[2] |
| Known Off-Target Kinases | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][2][3] | Aurora B (IC50 ~25 nM), BUB1, Haspin, MAP2K7[6][7][8] |
Experimental Protocols
The selectivity data presented in this guide are primarily derived from two key experimental methodologies: radiometric kinase assays and multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS).
Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with cofactors like MgCl2 and DTT.[9]
-
Inhibitor Addition: The test compound (e.g., this compound or OTSSP167) is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled [γ-³²P]ATP.[4][10] The reaction is typically incubated at 30°C for a defined period (e.g., 30-60 minutes).[4][10][11]
-
Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper which binds the substrate.[12]
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
This chemical proteomics approach allows for the assessment of inhibitor selectivity within a more physiologically relevant cellular context.
Objective: To identify the spectrum of kinases that bind to an inhibitor in a competitive manner within a complex cell lysate.
General Protocol:
-
Cell Lysis: Cells are lysed to release the entire proteome, including the kinome.
-
Inhibitor Treatment: The cell lysate is incubated with the test inhibitor at a specific concentration.
-
Kinase Enrichment: The lysate is then passed over affinity beads (kinobeads) that are coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors.[13] Kinases that are not bound by the test inhibitor will bind to the beads.
-
Elution and Digestion: The captured kinases are eluted from the beads, often using ATP or a denaturant like SDS.[13] The eluted proteins are then digested into smaller peptides, typically with trypsin.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: By comparing the abundance of each kinase in the inhibitor-treated sample to a control sample (e.g., DMSO-treated), the degree of target engagement and off-target binding of the inhibitor can be determined.
Signaling Pathways and Mechanisms of Action
Both this compound and OTSSP167 are designed to target MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and cancer cell proliferation.
MELK Signaling Pathway
MELK is involved in multiple signaling cascades that are crucial for tumorigenesis. The diagram below illustrates some of the key downstream effectors of MELK.
Caption: Simplified MELK signaling pathway and its downstream effectors.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for comparing the selectivity of kinase inhibitors.
Caption: Workflow for comparing kinase inhibitor selectivity.
Conclusion
The choice between this compound and OTSSP167 as a MELK inhibitor for research or therapeutic development depends critically on the desired balance between potency and selectivity. OTSSP167 offers high potency against MELK but its broad off-target activity may lead to complex biological effects and potential toxicity.[7][14] this compound, while less potent, provides a more selective tool for specifically interrogating the function of MELK, with a more defined and limited set of off-target kinases.[1][2] Researchers should carefully consider the experimental context and the potential for confounding off-target effects when selecting an inhibitor. The detailed experimental protocols and pathway information provided in this guide are intended to support a rigorous and well-informed decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 4. OTSSP167 | MELK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. OTSSP167 | MELK | TargetMol [targetmol.com]
- 11. promega.com [promega.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]
Validating HTH-01-091 TFA Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of HTH-01-091 TFA, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). We will explore its performance alongside alternative MELK inhibitors and provide detailed experimental protocols for key validation assays.
Introduction to this compound and its Target
HTH-01-091 is a small molecule inhibitor targeting MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression and proliferation. With a reported biochemical IC50 of 10.5 nM for MELK, HTH-01-091 has been investigated for its potential as a therapeutic agent, particularly in oncology.[1] However, validating that a compound engages its intended target within the complex cellular environment is a critical step in drug development to ensure its mechanism of action and interpret cellular phenotypes correctly. This guide focuses on the experimental validation of HTH-01-091's engagement with MELK in cells.
Comparison with Alternative MELK Inhibitors
Several other small molecules have been developed to target MELK, each with varying degrees of potency and selectivity. This section compares HTH-01-091 with notable alternatives: OTSSP167, NVS-MELK8a, and MELK-T1.
Biochemical Potency and Selectivity
| Compound | MELK IC50 (Biochemical) | Kinase Selectivity Profile (at 1 µM) | Key Off-Targets (Biochemical) |
| HTH-01-091 | 10.5 nM[1] | Inhibits 4% of a 140-kinase panel by >90%[1] | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1] |
| OTSSP167 | 0.41 nM[2][3] | Inhibits 67% of a 140-kinase panel by >90%[1] | Broad multi-kinase inhibitor[1] |
| NVS-MELK8a | 2 nM[4] | Highly selective for MELK | Flt3 (ITD), Haspin, PDGFRα (at higher concentrations)[4] |
| MELK-T1 | Comparable to HTH-01-091 and NVS-MELK8a in the same enzymatic assay[1] | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Cellular Target Engagement: Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
A key study utilized a MIB/MS approach to profile the selectivity of MELK inhibitors in MDA-MB-468 breast cancer cells. This method assesses the ability of a compound to prevent the binding of cellular kinases to immobilized broad-spectrum kinase inhibitors.
| Compound (at 1 µM) | MELK Engagement in MDA-MB-468 cells | Key Off-Targets Engaged in Cells |
| HTH-01-091 | Did not significantly decrease MELK capture[5] | GAK, CSNK2A2, CSNK2B, CSNK2A1, PIP4K2C, RIPK2[5] |
| OTSSP167 | Engaged MELK, but also numerous other kinases | Highly non-selective, engaging many kinases more potently than MELK[5] |
| NVS-MELK8a | Dose-dependent decrease in MELK binding, indicating strong engagement[5] | Highly selective, with no major off-target inhibition observed at concentrations effective against MELK[5] |
Key Finding: While HTH-01-091 demonstrates potent biochemical inhibition of MELK, the MIB/MS data suggests it may not effectively engage MELK in a cellular context at 1 µM, a critical consideration for interpreting cellular assay results. In contrast, NVS-MELK8a shows high selectivity and potent cellular engagement of MELK in the same assay.
Experimental Protocols for Target Engagement Validation
Validating target engagement is crucial to confirm that a compound's cellular effects are mediated through its intended target. The following are detailed protocols for three widely used label-free methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Experimental Workflow:
Caption: CETSA experimental workflow for validating target engagement.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., MDA-MB-468) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Wash cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Collect the supernatant and analyze the levels of soluble MELK by Western blotting using a MELK-specific antibody. Increased thermal stability in the presence of HTH-01-091 will result in more soluble MELK at higher temperatures compared to the vehicle control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that ligand binding can protect a protein from protease digestion.
Experimental Workflow:
Caption: DARTS experimental workflow for validating target engagement.
Detailed Protocol:
-
Cell Lysate Preparation: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for a set time (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Analyze the samples by Western blotting using an antibody specific for MELK. Protection from proteolysis by HTH-01-091 will result in a stronger MELK band compared to the vehicle-treated control.
Kinobeads Competition Assay
This chemical proteomics approach uses immobilized broad-spectrum kinase inhibitors to enrich for cellular kinases. The ability of a free compound to compete for binding to these beads is then quantified by mass spectrometry.
Experimental Workflow:
Caption: Kinobeads competition assay workflow for target profiling.
Detailed Protocol:
-
Cell Lysate Preparation: Grow cells and prepare lysates in a suitable buffer that preserves native protein conformations.
-
Competition: Incubate the cell lysate with a dose-response range of this compound or a vehicle control.
-
Kinobeads Enrichment: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of cellular kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. A decrease in the amount of MELK pulled down by the kinobeads in the presence of HTH-01-091 indicates target engagement.
Conclusion
Validating the cellular target engagement of this compound is essential for the accurate interpretation of its biological effects. While HTH-01-091 shows high biochemical potency for MELK, cellular target engagement data from MIB/MS assays suggest a potential discrepancy that warrants further investigation. Researchers should consider employing orthogonal, label-free methods such as CETSA and DARTS to build a more complete picture of HTH-01-091's interaction with MELK within the complex cellular milieu. The provided protocols offer a starting point for these validation studies. For a comprehensive understanding, it is recommended to compare the cellular target engagement profile of HTH-01-091 with highly selective inhibitors like NVS-MELK8a. This comparative approach will provide a clearer understanding of the on- and off-target effects of HTH-01-091 and aid in its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. OTSSP167 | MELK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor HTH-01-091's performance against its primary target, Maternal Embryonic Leucine Zipper Kinase (MELK), and other related kinases. The data presented is supported by experimental evidence to facilitate informed decisions in research and drug development.
HTH-01-091 is a potent and selective inhibitor of MELK with a reported IC50 of 10.5 nM.[1] Its specificity is a critical attribute for its utility as a chemical probe and a potential therapeutic agent. This analysis focuses on its performance against a panel of related kinases, providing a clear overview of its on-target and off-target activities. The trifluoroacetic acid (TFA) salt form is a common formulation for this compound.
Kinase Specificity Profile of HTH-01-091
The following table summarizes the inhibitory activity of HTH-01-091 against its primary target MELK and a selection of other kinases. The data is derived from radiometric kinase assays.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MELK |
| MELK | 10.5 | 1 |
| DYRK4 | 41.8 | 4.0 |
| PIM1 | 60.6 | 5.8 |
| mTOR | 632 | 60.2 |
| CDK7 | 1230 | 117.1 |
Data sourced from Huang HT, et al. eLife. 2017;6:e26693 and MedChemExpress product datasheet.[1]
Experimental Protocols
The determination of the kinase inhibitory potency of HTH-01-091 was conducted using a radiometric kinase assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Radiometric Kinase Assay Protocol:
-
Reaction Setup: Kinase reactions are performed in a buffer containing the kinase, a specific substrate peptide, and a mixture of non-radiolabeled ('cold') and radiolabeled ('hot') [γ-³²P]ATP. The reaction is initiated by the addition of the ATP mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: The kinase reaction is stopped, typically by the addition of a solution that denatures the kinase, such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate.
-
Washing: The phosphocellulose paper is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
IC50 Determination: To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The percentage of kinase inhibition at each concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable curve.
Visualizing Kinase Selectivity and Signaling Context
To better understand the experimental process and the biological context of HTH-01-091's activity, the following diagrams are provided.
Caption: Workflow for determining kinase inhibition by HTH-01-091.
Caption: Simplified signaling pathways of MELK and off-target kinases.
References
Assessing the Selectivity of HTH-01-091 TFA for PIM Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HTH-01-091 TFA with other known PIM kinase inhibitors, focusing on its selectivity profile. The information is intended to aid researchers in making informed decisions about the use of these compounds in their studies. All data is presented with supporting experimental context.
Biochemical Potency and Selectivity of this compound
This compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1][2] However, it also demonstrates significant activity against the PIM kinase family.[1][2] The half-maximal inhibitory concentration (IC50) for PIM1 is 60.6 nM.[3] While specific IC50 values for PIM2 and PIM3 are not publicly available, studies have shown that HTH-01-091 inhibits PIM1, PIM2, and PIM3 more potently than MELK, suggesting IC50 values likely below 10.5 nM for PIM2 and PIM3.[4]
In a broad kinase selectivity panel of 141 kinases, HTH-01-091 at a concentration of 1 µM was found to be highly selective, inhibiting only 4% of the kinases by more than 90%.[1][2][4] The primary off-targets, besides the PIM kinase family, include RIPK2, DYRK3, smMLCK, and CLK2.[1][2]
Comparison with Alternative PIM Kinase Inhibitors
To provide a comprehensive assessment of this compound's selectivity, it is essential to compare it against other well-characterized PIM kinase inhibitors. The following tables summarize the biochemical potency and selectivity of this compound alongside notable alternatives.
Table 1: Biochemical Potency of PIM Kinase Inhibitors
| Inhibitor | PIM1 (IC50/Ki) | PIM2 (IC50/Ki) | PIM3 (IC50/Ki) | Primary Target(s) |
| This compound | 60.6 nM (IC50)[3] | <10.5 nM (IC50, estimated)[4] | <10.5 nM (IC50, estimated)[4] | MELK, PIM1/2/3 |
| AZD1208 | 0.4 nM (IC50)[5] | 5.0 nM (IC50)[5] | 1.9 nM (IC50)[5] | Pan-PIM |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | PIM1, Flt-3, Haspin |
| PIM447 (LGH447) | 6 pM (Ki)[6][7] | 18 pM (Ki)[6][7] | 9 pM (Ki)[6][7] | Pan-PIM |
Table 2: Selectivity Profile of PIM Kinase Inhibitors
| Inhibitor | Kinase Panel Size | Selectivity Summary | Notable Off-Targets |
| This compound | 141 Kinases[4] | Inhibited 4% of kinases >90% at 1 µM.[1][2][4] | RIPK2, DYRK3, smMLCK, CLK2[1][2] |
| AZD1208 | 442 Kinases[8][9] | Highly selective with at least 43-fold selectivity for PIM kinases over other kinases.[5][8] | CDK7[8] |
| SGI-1776 | >200 Kinases | Potently inhibits Flt-3 and Haspin kinases. | Flt-3 (IC50=44 nM), Haspin (IC50=34 nM) |
| PIM447 (LGH447) | 442 Kinases[10] | Highly selective (S(35) = 0.021 at 1 µM).[10] | GSK3β, PKN1, PKCτ (at >10^5-fold higher concentrations)[11] |
Experimental Protocols
The data presented in this guide were generated using established biochemical kinase assays. While specific protocols for each compound may vary slightly between testing facilities, the general methodologies are outlined below.
Radiometric Kinase Assay (e.g., HotSpot™)
This method was used for the initial selectivity profiling of HTH-01-091.[4]
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound (e.g., this compound) are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically by capturing the substrate on a filter membrane.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is inversely proportional to the inhibitory activity of the test compound.
Luminescent Kinase Assay (e.g., ADP-Glo™)
This is a common method for determining kinase activity and inhibition.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated with ATP. The kinase converts ATP to ADP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A second reagent is added to convert the generated ADP back into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The luminescent signal is measured, which directly correlates with the amount of ADP produced and thus the kinase activity.
Competition Binding Assay (e.g., KINOMEscan™)
This method measures the ability of a compound to compete with a known ligand for binding to the kinase active site.
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound and a known, tagged ligand are added to the immobilized kinase.
-
Quantification: The amount of tagged ligand that remains bound to the kinase is quantified, typically using qPCR to measure the amount of associated DNA tag. A lower amount of bound ligand indicates stronger competition from the test compound.
Visualizing PIM Kinase Signaling and Experimental Workflow
To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: PIM Kinase Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probe PIM-447 | Chemical Probes Portal [chemicalprobes.org]
- 11. PIM447 (LGH447) Hydrochloride | Pim inhibitor | Mechanism | Concentration [selleckchem.com]
A Comparative Analysis: HTH-01-091 TFA versus Genetic Knockdown for MELK Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological and Genetic Approaches to Targeting Maternal Embryonic Leucine Zipper Kinase (MELK)
The therapeutic potential of targeting Maternal Embryonic Leucine Zipper Kinase (MELK) in oncology has been a subject of intense research and considerable debate. While early studies using genetic knockdown approaches suggested MELK as a critical driver of cancer cell proliferation, recent investigations with highly selective pharmacological inhibitors, such as HTH-01-091 TFA, have presented conflicting evidence. This guide provides a detailed comparison of this compound and genetic knockdown (siRNA/shRNA) as methods for inhibiting MELK function, supported by experimental data and protocols.
Executive Summary
A significant discrepancy exists between the phenotypic outcomes of MELK inhibition via the selective small molecule this compound and those observed with genetic knockdown methods like siRNA and shRNA. While genetic knockdown of MELK has been widely reported to decrease cancer cell viability and proliferation, the highly selective inhibitor this compound shows only minor antiproliferative effects.[1][2][3] This suggests that the pronounced effects seen with RNA interference (RNAi) may be influenced by off-target effects, a notion supported by studies where CRISPR/Cas9-mediated MELK knockout also failed to significantly impact cell growth.[1][4]
Comparative Data on Cellular Effects
The following tables summarize the reported effects of this compound and genetic knockdown of MELK on key cellular processes.
Table 1: Comparison of Antiproliferative and Cytotoxic Effects
| Method | Target | Key Findings | Quantitative Data (Example) | Reference |
| This compound | MELK Kinase Activity | Exhibits minor antiproliferative effects in breast cancer cell lines. | IC50 (7-day proliferation): MDA-MB-468: 4.00 µM; T-47D: 3.87 µM. | [1][3] |
| siRNA/shRNA | MELK mRNA | Significantly decreases cell viability and proliferation in various cancer cell lines. | Significant decrease in cell viability in SCLC cell lines (P < 0.01). | [2] |
Table 2: Comparison of Effects on Cell Cycle and Apoptosis
| Method | Target | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| This compound | MELK Kinase Activity | Data not available. Other selective MELK inhibitors have shown G1 or G2/M arrest. | Data not available. Other MELK inhibitors can induce apoptosis. | [5][6][7][8][9][10] |
| siRNA/shRNA | MELK mRNA | Can induce G1/S or G2/M phase arrest, depending on the cell line. | Can induce apoptosis. | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual differences in the experimental approaches and the central role of MELK in cellular signaling.
Figure 1: Experimental workflows for pharmacological versus genetic inhibition of MELK.
Figure 2: Simplified MELK signaling pathways in cell cycle and apoptosis.
Discussion: Reconciling the Discrepancies
The conflicting results between studies using this compound and those employing RNAi techniques underscore the critical importance of rigorous target validation in drug discovery. The high selectivity of this compound suggests that its minimal impact on cell proliferation is a more accurate reflection of direct MELK inhibition.[1] The stronger effects observed with RNAi may be attributable to off-target effects, where the siRNA or shRNA molecules inadvertently silence other genes essential for cell survival.[1][4]
Furthermore, the broader kinase inhibition profile of other small molecule inhibitors, such as OTSSP167, may also explain their more pronounced cytotoxic effects compared to this compound.[12] It is crucial for researchers to consider these factors when interpreting data from MELK inhibition studies and to employ multiple, orthogonal methods for target validation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this comparison.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14][15]
-
Treatment: Treat the cells with varying concentrations of this compound or transfect with MELK-targeting or control siRNA. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Genetic Knockdown of MELK using siRNA
-
Cell Seeding: Plate cells in a 6-well or 12-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: Dilute MELK-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of MELK knockdown by Western blotting or qRT-PCR.
Western Blotting for MELK Protein Expression
-
Cell Lysis: After treatment or transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MELK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16][17]
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[18][19][20][21]
Conclusion
References
- 1. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MELK is not necessary for the proliferation of basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of NAA25 Suppresses Breast Cancer Progression by Regulating Apoptosis and Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. origene.com [origene.com]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. ABL-N-induced apoptosis in human breast cancer cells is partially mediated by c-Jun NH2-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Clinical Landscape of MELK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology, with several inhibitors making their way through clinical trials. This guide provides a comprehensive comparison of the clinical trial data for the prominent MELK inhibitor, Onvansertib (OTS167), against alternative standard-of-care treatments for metastatic Colorectal Cancer (mCRC), Triple-Negative Breast Cancer (TNBC), and Acute Myeloid Leukemia (AML). The data is presented in clearly structured tables, accompanied by detailed experimental protocols for key preclinical studies and visualizations of the MELK signaling pathway to offer a thorough understanding of its mechanism and clinical potential.
Onvansertib (OTS167): A Multi-Indication MELK Inhibitor
Onvansertib is a first-in-class, orally bioavailable, and highly selective inhibitor of MELK.[1] It has demonstrated potent anti-tumor activity in various preclinical models and is currently being evaluated in multiple clinical trials for both solid and hematologic malignancies.[1][2]
Clinical Trial Data Comparison
The following tables summarize the key quantitative data from clinical trials of Onvansertib in mCRC, TNBC, and AML, alongside the efficacy of current standard-of-care therapies for these indications.
Metastatic Colorectal Cancer (KRAS-mutated)
Table 1: Comparison of Onvansertib Combination Therapy with Standard of Care in KRAS-mutated mCRC
| Treatment Regimen | Trial Identifier | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| Onvansertib (30mg) + FOLFIRI/FOLFOX + Bevacizumab | CRDF-004 (Phase 2) | First-line KRAS- or NRAS-mutated mCRC | 64% (n=7/11)[3] | Data maturing[3] | Neutropenia[4] |
| Onvansertib (20mg) + FOLFIRI/FOLFOX + Bevacizumab | CRDF-004 (Phase 2) | First-line KRAS- or NRAS-mutated mCRC | 50% (n=5/10)[3] | Data maturing[3] | Neutropenia[4] |
| Standard of Care (FOLFIRI/FOLFOX + Bevacizumab) | CRDF-004 (Phase 2) | First-line KRAS- or NRAS-mutated mCRC | 33% (n=3/9)[3] | Data maturing[3] | Not explicitly stated for control arm |
| Sotorasib + Panitumumab | CodeBreaK 300 (Phase 3) | Chemo-refractory KRAS G12C-mutated mCRC | 26.4%[5][6] | 5.6 months[5] | Diarrhea, Dermatitis Acneiform |
| FOLFIRI + Bevacizumab (Bevacizumab-naïve) | Phase 2 (NCT03829410) | Second-line KRAS-mutant mCRC | 76.9%[7] | 14.9 months[7] | Not specified |
| FOLFIRI + Bevacizumab (Bevacizumab-exposed) | Phase 2 (NCT03829410) | Second-line KRAS-mutant mCRC | 15.7%[7] | 7.8 months[7] | Not specified |
Metastatic Triple-Negative Breast Cancer (mTNBC)
Table 2: Comparison of Onvansertib Combination Therapy with Standard of Care in mTNBC
| Treatment Regimen | Trial Identifier/Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| Onvansertib (18mg/m²) + Paclitaxel | Phase 1b | Heavily pretreated mTNBC | 40% (n=4/10)[8] | Data not mature | Myelosuppression[8] |
| Pembrolizumab + Chemotherapy | KEYNOTE-355 (Phase 3) | First-line, PD-L1+ (CPS ≥10) mTNBC | ~40%[9] | 9.7 months[9] | Anemia, Neutropenia, Fatigue |
| Sacituzumab Govitecan | ASCENT (Phase 3) | Relapsed/Refractory mTNBC | 35% | 5.6 months | Neutropenia, Diarrhea, Nausea |
| Datopotamab Deruxtecan | TROPION-Breast02 (Phase 3) | Inoperable or metastatic TNBC | Not specified | 10.8 months[10] | Stomatitis, Nausea, Alopecia |
| Olaparib | OlympiAD (Phase 3) | gBRCA-mutated, HER2-negative mBC | 59.9% | 7.0 months[9] | Anemia, Nausea, Fatigue |
Relapsed/Refractory Acute Myeloid Leukemia (r/r AML)
Table 3: Comparison of Onvansertib Combination Therapy with Standard of Care in r/r AML
| Treatment Regimen | Trial Identifier/Study | Patient Population | Complete Remission (CR/CRi) Rate | Median Overall Survival (OS) | Key Adverse Events (Grade ≥3) |
| Onvansertib (60mg/m²) + Decitabine | Phase 1b/2 (NCT03303339) | Relapsed/Refractory AML | 24% (n=5/21)[2] | <6 months[11] | Myelosuppression[2] |
| Gilteritinib | ADMIRAL (Phase 3) | FLT3-mutated r/r AML | 21% | 7.1 months | Febrile Neutropenia, Anemia, Thrombocytopenia |
| Venetoclax + Azacitidine | VIALE-A (Phase 3) | Treatment-naïve AML ineligible for intensive chemo | 66.4%[12] | 14.7 months[12] | Nausea, Diarrhea, Thrombocytopenia, Neutropenia |
| Intensive Salvage Chemotherapy (e.g., FLAG-IDA, MEC) | Various | Relapsed/Refractory AML | 20-30% | ~6 months | Myelosuppression, Infections |
Experimental Protocols
Preclinical Xenograft Model for Efficacy Assessment of Onvansertib in Colorectal Cancer
This section details a representative methodology for evaluating the in vivo efficacy of Onvansertib in a KRAS-mutant colorectal cancer xenograft model, based on published preclinical studies.[2][13][14]
1. Cell Lines and Culture:
-
Human colorectal cancer cell line HCT116 (KRAS-mutant) is used.
-
Cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude mice) are utilized to prevent rejection of human tumor cells.
-
Mice are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
HCT116 cells are harvested, washed, and resuspended in a suitable vehicle (e.g., a mixture of media and Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
4. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Groups:
-
Vehicle control (administered orally or via the same route as the drug).
-
Onvansertib (administered orally at a specified dose, e.g., 45 mg/kg, 5 days a week).
-
Irinotecan (administered intravenously at a specified dose and schedule).
-
Combination of Onvansertib and Irinotecan.
-
-
Treatment is continued for a defined period (e.g., 42 days).
5. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²) / 2.
-
Body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
6. Pharmacodynamic and Biomarker Analysis:
-
Tumor tissues can be collected for further analysis, such as:
-
Immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western blotting to analyze the expression and phosphorylation status of proteins in the MELK signaling pathway.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: MELK Signaling Pathway.
Caption: Preclinical Xenograft Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Arrestin-3 interaction with maternal embryonic leucine-zipper kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. MELK - Wikipedia [en.wikipedia.org]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MELK Inhibitors in Triple-Negative Breast Cancer: A Guide for Researchers
An in-depth review of current therapeutic strategies targeting Maternal Embryonic Leucine Zipper Kinase (MELK) in the management of Triple-Negative Breast Cancer (TNBC). This guide provides a comparative analysis of leading MELK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform research and drug development.
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high rates of metastasis, and lack of targeted therapies.[1][2][3] Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in TNBC.[4] MELK is a serine/threonine kinase that is overexpressed in TNBC and is associated with poor prognosis and aggressive tumor behavior.[5][6] Its role in critical cellular processes such as cell cycle progression, stem cell maintenance, and metastasis makes it an attractive target for therapeutic intervention.[4][5] This guide provides a comparative analysis of several small-molecule inhibitors developed to target MELK, with a focus on their efficacy in TNBC.
Performance of MELK Inhibitors: A Comparative Overview
Several small-molecule inhibitors targeting MELK have been developed and evaluated in preclinical studies. The most extensively studied of these is OTS167 (also known as OTSSP167), which has entered Phase I clinical trials for solid tumors, including TNBC.[2][7] Other notable inhibitors include HTH-01-091, MELK-In-17, and a novel second-generation inhibitor, 30e. These inhibitors have demonstrated varying degrees of potency and selectivity against MELK, leading to anti-proliferative and apoptotic effects in TNBC cell lines.
Quantitative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of various MELK inhibitors against TNBC and other breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key indicators of a drug's potency.
| Inhibitor | Cell Line | IC50/EC50 (nM) | Reference |
| OTS167 | MDA-MB-231 (TNBC) | 22.0 (EC50) | [7] |
| SUM-159 (TNBC) | 67.3 (EC50) | [7] | |
| MDA-MB-468 (TNBC) | Not Specified, significant inhibition at 200 nM | [8] | |
| T47D (Luminal A) | 4.3 (IC50) | [8] | |
| DU4475 (Breast) | 2.3 (IC50) | [8] | |
| HTH-01-091 | MELK (enzymatic assay) | 10.5 (IC50) | [9] |
| MDA-MB-468 (TNBC) | 4000 (IC50) | [9] | |
| BT-549 (TNBC) | 6160 (IC50) | [9] | |
| HCC70 (TNBC) | 8800 (IC50) | [9] | |
| ZR-75-1 (Luminal A) | >10000 (IC50) | [9] | |
| MCF7 (Luminal A) | 8750 (IC50) | [9] | |
| T-47D (Luminal A) | 3870 (IC50) | [9] | |
| 30e | TNBC and IBC cell lines | 450 - 1760 (IC50, in µM) | [10] |
| MCF-10A (Normal Breast) | >20000 (IC50, in µM) | [10] |
Mechanism of Action and Signaling Pathways
MELK exerts its oncogenic functions through various signaling pathways. A key downstream effector of MELK is the transcription factor FOXM1 (Forkhead Box M1), which plays a crucial role in cell cycle progression.[7] MELK can phosphorylate and activate FOXM1, leading to the transcription of genes essential for mitosis.[7] Inhibition of MELK has been shown to decrease the levels of total FOXM1 protein.[7] Furthermore, MELK has been implicated in the regulation of p53, a critical tumor suppressor. In TNBC cells with mutant p53, the MELK inhibitor OTS167 has been shown to downregulate mutant p53 at both the transcript and protein levels.[2][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of MELK inhibitors.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of MELK inhibitors on the proliferation of TNBC cells.
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231, SUM-159) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the MELK inhibitor (e.g., OTS167 ranging from 5 nM to 100 nM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After incubation, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The EC50 values are calculated using non-linear regression analysis.
Western Blotting
This technique is used to detect changes in protein expression levels, such as MELK, FOXM1, and p53, following treatment with MELK inhibitors.
-
Cell Lysis: TNBC cells are treated with the MELK inhibitor or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-MELK, anti-FOXM1, anti-p53, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Experimental Workflow for Evaluating MELK Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MELK inhibitor in TNBC.
Conclusion
Targeting MELK presents a promising therapeutic strategy for TNBC. The inhibitors discussed in this guide, particularly OTS167, have shown significant anti-tumor activity in preclinical models. However, challenges remain, including the need for more selective and potent inhibitors and a deeper understanding of resistance mechanisms.[3] Future research should focus on optimizing the therapeutic window of MELK inhibitors and identifying patient populations most likely to benefit from this targeted approach, potentially in combination with existing chemotherapies.
References
- 1. Maternal Embryonic Leucine Zipper Kinase is Associated with Metastasis in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant | PLOS One [journals.plos.org]
- 3. MELK: a potential novel therapeutic target for TNBC and other aggressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciprofiles.com [sciprofiles.com]
- 5. mdpi.com [mdpi.com]
- 6. MELK expression in breast cancer is associated with infiltration of immune cell and pathological compete response (pCR) after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant | PLOS One [journals.plos.org]
Evaluating the Therapeutic Window of HTH-01-091 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor, HTH-01-091 TFA, against a key alternative, OTSSP167. The objective is to evaluate the therapeutic window of this compound by examining its efficacy and selectivity in comparison to another prominent MELK inhibitor. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz illustrate relevant pathways and workflows.
Introduction to this compound and MELK Inhibition
This compound is a potent and selective inhibitor of MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, and overexpressed in several cancers. By targeting MELK, this compound presents a potential therapeutic strategy for cancer treatment. Its therapeutic window, the dose range that is effective without causing unacceptable toxicity, is a critical factor in its clinical potential. This guide compares this compound primarily with OTSSP167, another well-characterized MELK inhibitor that has been evaluated in clinical trials.
Comparative Efficacy and Selectivity
The in vitro efficacy of this compound and OTSSP167 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type |
| This compound | MELK | 10.5 | - | - |
| 4000 | MDA-MB-468 | Triple-Negative Breast Cancer | ||
| 6160 | BT-549 | Triple-Negative Breast Cancer | ||
| 8800 | HCC70 | Triple-Negative Breast Cancer | ||
| >10000 | ZR-75-1 | Luminal Breast Cancer | ||
| 8750 | MCF7 | Luminal Breast Cancer | ||
| 3870 | T-47D | Luminal Breast Cancer | ||
| OTSSP167 | MELK | 0.41 | - | - |
| 6.7 | A549 | Lung Cancer | ||
| 4.3 | T47D | Breast Cancer | ||
| 2.3 | DU4475 | Breast Cancer | ||
| 6.0 | 22Rv1 | Prostate Cancer | ||
| 10-50 | Various | T-cell Acute Lymphoblastic Leukemia |
Table 1: In Vitro Efficacy of this compound and OTSSP167 in Cancer Cell Lines.
This compound also exhibits inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2. However, it is reported to be more selective than OTSSP167. One study found that at a concentration of 1 µM, HTH-01-091 inhibited only 4% of a panel of 140 kinases by over 90%, whereas OTSSP167 inhibited 67% of the kinases in the same panel.
In Vivo Studies and Therapeutic Window Evaluation
While in vivo efficacy data for this compound is limited in the public domain, OTSSP167 has been shown to suppress tumor growth in xenograft models of various cancers, including breast, lung, prostate, and pancreas. In a mouse model of T-cell acute lymphoblastic leukemia, daily intraperitoneal administration of 10 mg/kg OTSSP167 was well-tolerated, showing no hematological toxicity and leading to a significant reduction in leukemia burden and prolonged survival. Another study on adrenocortical carcinoma patient-derived xenografts also reported no evidence of systemic toxicity at effective doses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MELK signaling pathway and a general workflow for evaluating the therapeutic window of a kinase inhibitor.
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the therapeutic window of a kinase inhibitor.
Experimental Protocols
Cell Viability/Proliferation Assay (AlamarBlue)
This protocol is a common method for assessing cell viability and proliferation in response to a test compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug (e.g., OTSSP167) in cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent (resazurin) to each well, typically at 10% of the total volume, and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Correct for background fluorescence/absorbance from wells with medium and AlamarBlue only. Plot the percentage of cell viability relative to the vehicle control against the log of the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, the comparator drug, or the vehicle control to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
In Vivo Acute Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of a compound.
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., mice or rats) of a single strain. Allow the animals to acclimatize to the laboratory conditions for at least 5 days.
-
Dose Formulation: Prepare a range of doses of this compound, including a vehicle control. The dose levels should be selected to span a range that is expected to produce no effect, toxic effects, and mortality.
-
Administration: Administer a single dose of the compound to different groups of animals via the intended route of administration.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals. For animals that die during the study, necropsy is performed as soon as possible. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Determine the MTD (the highest dose that does not cause unacceptable toxicity) and, if possible, calculate the LD50.
Conclusion
This compound is a potent and selective MELK inhibitor with demonstrated in vitro efficacy against various cancer cell lines. Its higher selectivity compared to OTSSP167 suggests a potential for a wider therapeutic window. However, the lack of publicly available in vivo toxicity data for this compound currently limits a direct and comprehensive comparison of its therapeutic window with that of OTSSP167. Further preclinical toxicology studies are necessary to establish a clear safety profile and to fully evaluate the therapeutic potential of this compound. The provided experimental protocols offer a framework for conducting such essential studies.
A Head-to-Head Comparison of HTH-01-091 TFA and Other Kinase Inhibitors for MELK-Targeted Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel kinase inhibitor HTH-01-091 TFA with other known inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in various cancers. This analysis is based on publicly available preclinical data, offering insights into the potency, selectivity, and cellular effects of these compounds to inform experimental design and drug discovery efforts.
Executive Summary
This compound has emerged as a potent and highly selective inhibitor of MELK, demonstrating significant advantages over previously utilized compounds such as OTSSP167 and JW-7-25-1 in terms of its focused activity. While potent against its primary target, this compound exhibits markedly reduced off-target effects, a critical attribute for accurately delineating the cellular functions of MELK. This guide presents key biochemical and cellular data in a comparative format, details the experimental methodologies used to generate this data, and provides visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the inhibitory activity of this compound and other MELK inhibitors against MELK and a panel of off-target kinases.
Table 1: Biochemical IC50 Values of MELK Inhibitors
| Inhibitor | MELK IC50 (nM) | DYRK3 IC50 (nM) | RIPK2 IC50 (nM) | PIM1 IC50 (nM) | smMLCK IC50 (nM) | mTOR IC50 (nM) | PIK3CA IC50 (nM) | CDK7 IC50 (nM) | GSK3A IC50 (nM) |
| This compound | 10.5[1] | 41.8[1] | 42.5[1] | 60.6[1] | 108.6[1] | 632[1] | 962[1] | 1230[1] | 1740[1] |
| JW-7-25-1 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| OTSSP167 | <1 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| NVS-MELK8a | <5 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| MELK-T1 | <20 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Table 2: Kinase Selectivity Profile
| Inhibitor | Concentration | Percentage of Kinases Inhibited >90% (out of 141) |
| This compound | 1 µM | 4%[1][2] |
| OTSSP167 | 1 µM | 67%[3] |
Experimental Protocols
Biochemical Kinase Assays (Radiometric)
The inhibitory activity of the compounds was determined using a radiometric kinase assay. This typically involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer containing a specific kinase (e.g., MELK), a substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ-³²P]ATP) is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase or by spotting the mixture onto a phosphocellulose membrane.
-
Quantification: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curves.
Cell-Based Kinase Inhibition (MIB/MS)
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) is a cell-based proteomics technique used to profile the selectivity of kinase inhibitors within a cellular context.[4][5]
-
Cell Lysis: Cancer cells are lysed to prepare a cellular extract containing the native kinome.
-
Inhibitor Treatment: The cell lysate is treated with the kinase inhibitor of interest (e.g., this compound) at a specific concentration.
-
Kinase Capture: The lysate is then passed over beads that are coupled to a cocktail of broad-spectrum kinase inhibitors. Kinases that are not bound by the test inhibitor will bind to the beads.
-
Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Selectivity Profiling: By comparing the abundance of kinases captured in the presence and absence of the test inhibitor, a cellular selectivity profile can be generated.
Visualizations
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS).
Conclusion
The development of this compound represents a significant advancement in the toolset available for studying MELK biology. Its high selectivity, as demonstrated in direct biochemical and cell-based assays against other inhibitors like OTSSP167, allows for more precise dissection of MELK-dependent cellular processes. Researchers employing kinase inhibitors in their studies should consider the full selectivity profile of their chosen compounds to ensure that observed phenotypes are attributable to the intended target. The data presented in this guide underscores the importance of using well-characterized, selective inhibitors like this compound for target validation and functional studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of HTH-01-091 TFA
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides essential safety and logistical information for the proper disposal of HTH-01-091, which contains Trifluoroacetic acid (TFA), a strong corrosive acid. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Waste Disposal Procedures
Trifluoroacetic acid waste must be handled as hazardous waste. It should be stored in a closed, properly labeled container segregated from all incompatible materials such as alkalines and oxidizers.[1] Under no circumstances should TFA waste be poured down the drain.[1][2] To arrange for disposal, complete an online Chemical Waste Collection Request to be handled by Environmental Health & Safety (EH&S) or your institution's equivalent.[1]
All TFA waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "Trifluoroacetic Acid".[3] These containers should be sturdy, made of glass or plastic, with tight-fitting lids, and stored in a designated Satellite Accumulation Area.[3] Empty containers that previously held TFA are still considered harmful due to residual vapors and liquid.[3] They should be rinsed with a suitable solvent (e.g., water, if appropriate) and the rinsate collected as hazardous waste before the container is disposed of.[3]
Spill Management
Proper spill management is crucial to mitigate risks associated with TFA. The response protocol depends on the size of the spill.
| Spill Size | Immediate Actions |
| Minor Spill (<500 mL) | Alert personnel in the immediate area. Ensure the area is well-ventilated.[4] Carefully absorb the spill with an inert material like vermiculite or sand.[3][5][6] Place the absorbed material into a suitable, labeled container for hazardous waste.[4][5] Clean the spill area with a neutralizing agent such as sodium bicarbonate solution, followed by a water wipe-down.[4] Report the spill to your supervisor and the appropriate EHS department.[4] |
| Major Spill (>500 mL) | Immediately evacuate the area.[4] Activate the fire alarm and call 911 or your institution's emergency number.[3][4] Close off the lab and post a "NO ENTRY" sign indicating the hazard.[3] Do not attempt to clean up a large spill yourself; wait for emergency personnel.[3] |
Experimental Protocols for Neutralization
For small spills, a common and effective neutralization protocol involves the use of a weak base.
Sodium Bicarbonate Neutralization Protocol:
-
Prepare Neutralizing Agent: Create a saturated solution of sodium bicarbonate (baking soda) in water.
-
Application: Slowly and carefully apply the sodium bicarbonate solution to the spilled TFA. Be prepared for some effervescence as the acid is neutralized.
-
Containment: Use absorbent pads or materials to contain the neutralized spill.
-
Final Cleaning: Once the effervescence has ceased, wipe the area clean with the absorbent materials.
-
Disposal: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[4]
Logical Workflow for TFA Disposal and Spill Response
The following diagram illustrates the decision-making process for handling TFA waste and spills in a laboratory setting.
Caption: Workflow for HTH-01-091 (TFA) waste disposal and spill response.
References
Personal protective equipment for handling HTH-01-091 TFA
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of HTH-01-091 TFA, a potent and selective maternal embryonic leucine zipper kinase (MELK) inhibitor used in cancer research.[1][2][3][4] Due to its potency and the presence of a trifluoroacetate (TFA) salt, stringent adherence to the following protocols is mandatory to ensure personnel safety and minimize environmental impact.
Understanding the Hazards
This compound is a potent active pharmaceutical ingredient (API).[3] While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, its high potency necessitates handling it as a hazardous compound. The trifluoroacetic acid (TFA) component is corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[5][6] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Primary Protection | Disposable Lab Coat | Made of a low-linting, chemical-resistant material. Must be changed immediately if contaminated. |
| Double Gloves | Inner and outer pairs of nitrile gloves. Change outer gloves frequently, and both pairs immediately upon contamination. | |
| Safety Goggles | Close-fitting with side shields to protect against splashes and dust. | |
| Face Shield | To be worn over safety goggles, especially when handling the solid compound or preparing solutions. | |
| Secondary Protection | Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid powder outside of a containment system. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) should be considered. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially of the solid form, must be performed in a designated area with restricted access. A certified chemical fume hood or a glove box is mandatory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1]
-
The storage area should be clearly labeled with "Potent Compound" and "Corrosive" warnings.
Weighing and Solution Preparation:
-
Perform all weighing operations of the solid compound within a certified chemical fume hood or a containment glove box to minimize inhalation risk.
-
Use dedicated, disposable weighing boats and spatulas.
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Ensure proper ventilation and wear all required PPE.
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and appropriate hazard warnings.
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid the generation of aerosols.
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container. Dispose of as potent pharmaceutical waste according to institutional and local regulations. |
| Liquid Waste (Solutions) | Collect in a sealed, labeled, and compatible waste container. The waste container should be segregated and clearly marked as "Hazardous Waste: Contains this compound". |
| Contaminated Labware (disposable) | Collect in a designated, labeled hazardous waste container. This includes pipette tips, weighing boats, and any other disposable items that have come into contact with the compound. |
| Contaminated PPE | All disposable PPE (gloves, lab coat, shoe covers, etc.) should be placed in a sealed bag and disposed of as hazardous waste. |
The following diagram outlines the logical flow for the disposal of this compound waste.
Caption: Disposal Plan for this compound Waste
By strictly adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.[7][8][9][10][11]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | MELK抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. targetmol.com [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. targetmol.com [targetmol.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
